PB-22 N-pentanoic acid metabolite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
5-(3-quinolin-8-yloxycarbonylindol-1-yl)pentanoic acid |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27) |
InChIキー |
OHXYIFOJAQVPRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)OC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of PB-22 N-pentanoic acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological context of the PB-22 N-pentanoic acid metabolite, a significant urinary biomarker for the synthetic cannabinoid PB-22. While PB-22 has been identified as a potent cannabinoid receptor agonist, the full pharmacological profile of its metabolites is an area of ongoing research. This document outlines a proposed synthetic pathway, details analytical characterization methods, and discusses the metabolic fate and potential signaling pathways of this key metabolite. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in numerous forensic cases.[1] Like many synthetic cannabinoids, PB-22 undergoes extensive metabolism in the body, making the detection of its metabolites crucial for confirming exposure.[1][2] The N-pentanoic acid metabolite, formally known as 3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid, is a major product of PB-22 metabolism, formed through oxidative processes on the N-pentyl chain.[1][2] Understanding the synthesis and properties of this metabolite is essential for developing analytical standards, conducting toxicological studies, and furthering research into the pharmacology of synthetic cannabinoids.
Metabolism of PB-22
The primary metabolic transformation of PB-22 is initiated by ester hydrolysis, cleaving the quinolinyl ester group. This is followed by a series of Phase I oxidative reactions, primarily targeting the N-pentyl side chain.[1][2] Hydroxylation at various positions on the pentyl chain is a key step, which can be further oxidized to form the terminal pentanoic acid metabolite.[1][2] This carboxylation significantly increases the polarity of the molecule, facilitating its excretion in urine.[3] Glucuronidation (Phase II metabolism) of the hydroxylated intermediates also occurs.[1][2]
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves two main stages:
-
N-Alkylation of an indole-3-carboxylate precursor: This step introduces the pentanoic acid side chain onto the indole nitrogen.
-
Esterification: Coupling of the N-alkylated indole with 8-hydroxyquinoline to form the final product.
Experimental Protocols (Theoretical)
Step 1: Synthesis of 1-(5-ethoxycarbonylpentyl)-1H-indole-3-carboxylic acid
-
To a solution of indole-3-carboxylic acid in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl 5-bromopentanoate dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 3-((8-quinolinyloxy)carbonyl)-1H-indole-1-pentanoate
-
Dissolve 1-(5-ethoxycarbonylpentyl)-1H-indole-3-carboxylic acid, 8-hydroxyquinoline, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting ester by flash chromatography.
Step 3: Synthesis of 3-((8-quinolinyloxy)carbonyl)-1H-indole-1-pentanoic acid (Final Product)
-
Dissolve the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Characterization of this compound
The identity and purity of the synthesized metabolite should be confirmed using a combination of spectroscopic and chromatographic techniques.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Formal Name | 3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid | [4] |
| CAS Number | 2071638-22-5 | [4] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [4] |
| Formula Weight | 388.4 g/mol | [4] |
| Purity | ≥98% (as a commercial standard) | [5] |
| Formulation | Crystalline solid | [4] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml | [4] |
| λmax | 216, 230, 293 nm | [4] |
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the identification and quantification of the this compound in biological matrices.[3]
-
Protocol Outline:
-
Sample Preparation: Urine samples are typically subjected to liquid-liquid extraction.[3] Enzymatic hydrolysis with β-glucuronidase may be performed to cleave any glucuronide conjugates.[3]
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) with a gradient elution of acetonitrile and water (containing formic acid) is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple reaction monitoring (MRM) is utilized for quantification, targeting specific precursor-product ion transitions.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which aids in the confident identification of the metabolite in complex matrices like hepatocyte incubations.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this metabolite is not widely published, ¹H and ¹³C NMR would be essential for the structural elucidation of the synthesized compound, confirming the positions of the alkyl chain and the ester linkage.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups in the synthesized molecule, such as the carboxylic acid O-H and C=O stretches, and the ester C=O stretch.
Signaling Pathways and Biological Activity
The parent compound, PB-22, is a known agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[6] The pharmacological activity of the N-pentanoic acid metabolite has not been extensively characterized. However, metabolites of other synthetic cannabinoids often retain some activity at cannabinoid receptors, although typically with reduced potency compared to the parent compound.
Upon binding of an agonist like PB-22 to the CB1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. This typically involves:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels).
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
It is plausible that the this compound interacts with this pathway, but further research is required to determine its binding affinity and functional efficacy at CB1 and CB2 receptors. The presence of the carboxylic acid group may significantly alter its binding characteristics compared to the parent compound.
Conclusion
The this compound is a critical analyte for monitoring the use of the synthetic cannabinoid PB-22. This guide has provided a comprehensive overview of its metabolic generation, a plausible (though theoretical) synthetic route, and established methods for its analytical characterization. While the precise pharmacological activity of this metabolite remains to be fully elucidated, understanding its chemical properties is fundamental for the synthesis of analytical standards and for enabling further toxicological and pharmacological research. The workflows and data presented herein serve as a valuable resource for professionals in forensic science, toxicology, and drug development.
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of the Synthetic Cannabinoid PB-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of PB-22 (1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid), a potent synthetic cannabinoid. Understanding the metabolic fate of this compound is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions for substance abuse. This document summarizes key metabolic pathways, identified metabolites, and detailed experimental protocols based on published scientific literature.
Core Metabolic Pathways of PB-22
The in vitro metabolism of PB-22 is characterized by extensive biotransformation, primarily initiated by ester hydrolysis, followed by a series of oxidation and conjugation reactions.[1][2] Human hepatocytes and human liver microsomes (HLMs) have been instrumental in elucidating these pathways.[1][3]
The primary metabolic cascade involves two main phases:
-
Phase I Metabolism: The initial and predominant step is the cleavage of the ester bond, catalyzed by carboxylesterases, yielding pentylindole-3-carboxylic acid.[1][2][3] This is followed by various oxidative modifications, including hydroxylation of the pentyl chain and the indole ring, as well as the formation of a pentanoic acid metabolite.[1][2] Epoxide formation and subsequent hydrolysis have also been observed.[1][2]
-
Phase II Metabolism: The hydroxylated metabolites and the carboxylic acid can undergo glucuronidation, a common conjugation reaction that increases water solubility and facilitates excretion.[1][2]
The following diagram illustrates the major metabolic pathways of PB-22.
Caption: Major metabolic pathways of PB-22 in vitro.
Identified Metabolites of PB-22
Numerous metabolites of PB-22 have been identified in in vitro studies using human hepatocytes. The table below summarizes the key metabolites and their biotransformations.
| Metabolite ID | Proposed Biotransformation |
| M1 | PB-22 + O |
| M2 | PB-22 + O |
| M3 | PB-22 + O |
| M4 | PB-22 + O |
| M5 | PB-22 + O |
| M6 | PB-22 - C8H5NO + 2O |
| M7 | PB-22 - C9H7N + O |
| M8 | PB-22 - C9H7N + 2O |
| M9 | PB-22 - C9H7N + 2O |
| M10 | PB-22 - C9H7N + 2O |
| M11 | PB-22 - C9H7N + 3O |
| M12 | PB-22 - C9H7N + O + Glucuronide |
| M13 | PB-22 - C9H7N + 2O + Glucuronide |
| M14 | PB-22 - C9H7N + 2O + Glucuronide |
| M15 | PB-22 + O - H2 |
| M16 | PB-22 + 2O |
| M17 | PB-22 + 2O |
| M18 | PB-22 + O + Glucuronide |
| M19 | PB-22 + O + Glucuronide |
| M20 | PB-22 + Cysteine |
Table adapted from studies on human hepatocyte incubations.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro metabolism studies. The following sections outline the typical experimental workflows for the investigation of PB-22 metabolism.
Incubation with Human Hepatocytes
This protocol provides a general framework for studying the metabolism of PB-22 in a cellular model that contains a full complement of phase I and phase II metabolic enzymes.
Caption: Experimental workflow for PB-22 metabolism studies.
Detailed Steps:
-
Hepatocyte Preparation: Pooled cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions to allow for cell recovery and attachment.
-
Incubation: The cultured hepatocytes are incubated with a solution of PB-22, typically at a concentration of 10 μmol/L, in a suitable incubation medium at 37°C.[1]
-
Sampling: Aliquots of the incubation mixture are collected at various time points, for instance, at 0, 1, and 3 hours, to monitor the progress of metabolism.[1]
-
Reaction Quenching: The metabolic reactions in the collected samples are immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins and other cellular debris. The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
Analytical Detection: The processed samples are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-HR-MS/MS) to identify and characterize the metabolites.[1]
Incubation with Human Liver Microsomes (HLMs)
HLMs are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are key players in phase I metabolism.
Protocol:
-
Reaction Mixture Preparation: A typical incubation mixture contains HLMs, a NADPH-regenerating system (to support CYP activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding PB-22 to the pre-warmed mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Termination of Reaction: The reaction is terminated by the addition of a quenching solvent.
-
Analysis: Similar to the hepatocyte protocol, the samples are processed and analyzed by LC-MS/MS to identify the phase I metabolites.
Data Presentation and Analysis
The identification of metabolites is achieved through the use of high-resolution mass spectrometry, which provides accurate mass measurements of the parent drug and its metabolites.[1] Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the metabolite ions and analyzing the resulting fragmentation patterns. Data analysis involves comparing the mass spectra of the potential metabolites with that of the parent compound and considering plausible biotransformation pathways.
This technical guide provides a foundational understanding of the in vitro metabolism of PB-22. For researchers and scientists, these protocols and data serve as a starting point for further investigation into the pharmacokinetics and toxicology of this synthetic cannabinoid. Drug development professionals may find this information valuable for designing strategies to mitigate the harmful effects of such substances.
References
Core Metabolic Pathway: Ester Hydrolysis
An In-depth Technical Guide on the Enzymatic Hydrolysis Pathway of PB-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis pathway of the synthetic cannabinoid PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester). The document details the primary metabolic transformations, identifies the resulting metabolites, and presents relevant quantitative data. Furthermore, it outlines the experimental protocols utilized for these determinations, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.
The primary and most significant metabolic transformation that PB-22 undergoes in the human body is the enzymatic hydrolysis of its ester bond. This rapid cleavage is the initiating step in the metabolism of this synthetic cannabinoid, leading to the formation of two primary metabolites. While the specific enzymes have not been definitively identified in the reviewed literature, the reaction is characteristic of carboxylesterases (CES), which are known to catalyze the transesterification of PB-22 in the presence of ethanol.[1][2]
The hydrolysis of PB-22 results in the formation of pentylindole-3-carboxylic acid (PI-COOH) and 8-hydroxyquinoline.[3] The parent compound, PB-22, is extensively metabolized, with its peak area being reduced to 3.5% within the first hour of incubation with human hepatocytes, and becoming undetectable after three hours.[3]
Following the initial hydrolysis, the resulting pentylindole-3-carboxylic acid undergoes extensive phase I and phase II metabolism. The major subsequent biotransformations include oxidation and glucuronidation.[3][4][5] Other identified metabolic reactions include the formation of an epoxide, which is then subject to internal hydrolysis, and the creation of a cysteine conjugate.[4][5]
Summary of Identified Metabolites
Following incubation of PB-22 with human hepatocytes, a total of 20 metabolites have been identified.[4][5] A summary of the key metabolites and their biotransformations is provided in the table below. The ranking is based on the peak areas observed in mass spectrometry analysis.[3]
| Rank | Metabolite | Suggested Biotransformation |
| 1 | Pentylindole-3-carboxylic acid | Ester hydrolysis |
| 2 | Hydroxypentyl-PB-22 | Monohydroxylation |
| 3 | PB-22 pentanoic acid | N-dealkylation with oxidation |
| 4 | Dihydroxypentyl-PB-22 | Dihydroxylation |
| 5 | PB-22 Glucuronide | Glucuronidation |
| 6 | Hydroxypentyl-PB-22 Glucuronide | Monohydroxylation, Glucuronidation |
| 7 | Carboxypentyl-PB-22 | Carboxylation |
| 8 | Epoxide-PB-22 | Epoxidation |
| 9 | Cysteine-PB-22 | Cysteine conjugation |
Experimental Protocols
The metabolic profile of PB-22 has been primarily elucidated through in vitro studies utilizing human liver preparations. The following sections detail the methodologies employed in these key experiments.
In Vitro Metabolism with Human Hepatocytes
This protocol is based on the methodology described for the metabolic analysis of PB-22.[3][4]
-
Incubation: Pooled cryopreserved human hepatocytes are incubated with 10 μmol/L of PB-22. The incubation is carried out for a duration of up to 3 hours.
-
Sample Collection: Samples are collected at various time points, typically at 0, 1, and 3 hours, to monitor the progression of metabolism.
-
Sample Preparation: The reaction is quenched, and the samples are prepared for analysis, which may involve protein precipitation followed by centrifugation.
High-Resolution Mass Spectrometry Analysis
The identification and characterization of PB-22 metabolites are achieved using high-resolution mass spectrometry.
-
Instrumentation: A TripleTOF 5600+ high-resolution mass spectrometer or a similar instrument is used for analysis.
-
Data Acquisition: Data acquisition is performed using a time-of-flight (TOF) scan. This is followed by an information-dependent acquisition (IDA) that triggers product ion scans. Mass defect filtering (MDF) is employed to selectively acquire data for potential metabolites.
-
Data Analysis: The accurate mass full scan MS and MS/MS data are processed using multiple techniques, including MDF, neutral loss filtering, and product ion filtering to identify and structurally elucidate the metabolites.
Quantitative Data
The rapid metabolism of PB-22 via ester hydrolysis is a key quantitative finding. The following table summarizes the degradation of the parent compound over time during incubation with human hepatocytes.[3]
| Time (hours) | PB-22 Peak Area (%) |
| 0 | 100 |
| 1 | 3.5 |
| 3 | Not measurable |
This data highlights the extensive and rapid nature of the initial enzymatic hydrolysis of PB-22, underscoring the importance of its metabolites as analytical targets for detecting exposure. The primary urinary markers recommended for documenting PB-22 intake are pentylindole-3-carboxylic acid, hydroxypentyl-PB-22, and PB-22 pentanoic acid.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetics of PB-22 and Its Major Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit recreational products. As with many SCRAs, understanding its pharmacokinetic profile is crucial for assessing its pharmacological and toxicological effects, as well as for developing analytical methods for its detection in biological matrices. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of PB-22 and its major metabolites, with a focus on its extensive in vitro metabolism.
Due to the significant challenges associated with in vivo studies of synthetic cannabinoids, including their high lipophilicity, rapid metabolism, and potential for tissue sequestration, there is a notable absence of classical quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, and half-life) for PB-22 in the scientific literature.[1][2] Consequently, the primary focus of research has been on in vitro models, which have proven invaluable for characterizing metabolic pathways and identifying key biomarkers of exposure.[1][3] This guide synthesizes the available data from in vitro studies, outlines the experimental protocols used, and presents the metabolic pathways in a structured format.
In Vitro Metabolism of PB-22
The metabolism of PB-22 has been primarily investigated using in vitro models, particularly pooled human hepatocytes and human liver microsomes (HLMs).[4][5] These studies consistently demonstrate that PB-22 undergoes rapid and extensive metabolism.[4] The primary metabolic pathway is ester hydrolysis, followed by a series of Phase I and Phase II transformations.[4][5]
Major Metabolic Pathways
The metabolism of PB-22 is characterized by the following key transformations:
-
Ester Hydrolysis: The most significant initial metabolic step is the cleavage of the ester bond, which results in the formation of 1-pentyl-1H-indole-3-carboxylic acid (pentylindole-3-carboxylic acid) and 8-hydroxyquinoline.[4][5] This reaction is catalyzed by carboxylesterases present in the liver.
-
Oxidation: Following ester hydrolysis, the resulting metabolites, as well as the parent compound to a lesser extent, undergo various oxidative modifications. These include hydroxylation of the pentyl side chain at different positions.[4][5]
-
Glucuronidation: Phase II metabolism of the hydroxylated metabolites occurs through glucuronidation, which increases their water solubility and facilitates their excretion.[4][5]
The following diagram illustrates the principal metabolic pathway of PB-22.
Identified Metabolites of PB-22
In vitro studies utilizing human hepatocytes have identified numerous metabolites of PB-22. The table below summarizes the key metabolites and their biotransformation pathways.
| Metabolite ID | Biotransformation |
| M1 | PB-22 + O |
| M2 | PB-22 + O |
| M3 | PB-22 + O |
| M4 | PB-22 + 2O |
| M5 | PB-22 + O - H2 |
| M6 | PB-22 + O - C2H2 |
| M7 | PB-22 + O - C4H6 |
| M8 | PB-22 + O |
| M9 | PB-22 + O |
| M10 | PB-22 + O |
| M11 | PB-22 + O - H2 |
| M12 | PB-22 + O |
| M13 | PB-22 + 2O |
| M14 | PB-22 + O |
| M15 | PB-22 + O - H2 |
| M16 | PB-22 + O |
| M17 | Pentylindole-3-carboxylic acid (Hydrolysis Product) |
| M18 | M17 + O |
| M19 | M17 + 2O |
| M20 | M17 + O - H2 |
Table adapted from data presented in Wohlfarth et al. (2014).[4][5]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies of PB-22 metabolism.
In Vitro Incubation with Human Hepatocytes
The human hepatocyte incubation model is considered a gold standard for in vitro metabolism studies as it contains a full complement of Phase I and Phase II metabolic enzymes.[3]
Objective: To identify the metabolites of PB-22 produced in a system that closely mimics human liver metabolism.
Materials:
-
Pooled cryopreserved human hepatocytes
-
Williams' Medium E
-
PB-22 stock solution (e.g., in methanol or DMSO)
-
Incubation plates (e.g., 24-well plates)
-
Humidified incubator (37°C, 5% CO2)
-
Acetonitrile (for quenching the reaction)
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS)
Procedure:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the manufacturer's protocol. Allow the cells to attach for a specified period (e.g., 4-6 hours).
-
Incubation: Replace the plating medium with fresh Williams' Medium E containing PB-22 at a final concentration of 10 μM.
-
Sampling: Collect samples at various time points (e.g., 0, 1, and 3 hours) during the incubation.
-
Quenching: Stop the metabolic reactions at each time point by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer to identify the metabolites.
In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
HLM incubations are a common method to assess the intrinsic clearance of a compound.
Objective: To determine the metabolic stability (half-life) of PB-22 in the presence of key drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
PB-22 stock solution
-
Incubation tubes
-
Water bath (37°C)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add PB-22 to the incubation mixture to a final concentration of, for example, 1 μM.
-
Time Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point. The half-life is then calculated from the disappearance of the parent compound over time.
The following diagram outlines the general experimental workflow for the in vitro metabolism studies of PB-22.
Analytical Methodology: LC-HRMS
High-resolution mass spectrometry coupled with liquid chromatography is the analytical technique of choice for identifying unknown metabolites.
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate the parent drug from its various metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is commonly employed.[6]
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for detection.[4][5] These instruments provide accurate mass measurements, which are essential for determining the elemental composition of the metabolites and thus their proposed structures. Data-dependent acquisition modes are often used, where the instrument performs a full scan to detect all ions and then automatically selects the most intense ions for fragmentation (MS/MS) to obtain structural information.[4][5]
In Vivo Findings and Their Implications
While controlled in vivo pharmacokinetic studies are lacking, analysis of authentic urine samples from individuals who have used PB-22 has confirmed that the parent compound is rarely detected.[7] Instead, the major urinary metabolites identified are consistent with those found in the in vitro human hepatocyte studies, primarily the products of ester hydrolysis and subsequent oxidation.[7] This highlights the importance of targeting these metabolites in forensic and clinical toxicology screening to confirm PB-22 exposure.
Conclusion and Future Perspectives
The pharmacokinetic profile of PB-22 is dominated by rapid and extensive metabolism, primarily initiated by ester hydrolysis. In vitro studies using human hepatocytes have been instrumental in elucidating the complex metabolic pathways and identifying a multitude of metabolites. This information is critical for the development of sensitive and specific analytical methods to detect PB-22 use.
The significant gap in the literature is the absence of quantitative in vivo pharmacokinetic data for PB-22 and its metabolites. Such studies would be invaluable for a more complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for correlating plasma concentrations with pharmacological and toxicological effects. Future research should aim to address this gap, potentially through carefully designed animal studies or by utilizing advanced modeling techniques like physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. A deeper understanding of the in vivo behavior of PB-22 will ultimately contribute to a more comprehensive risk assessment of this potent synthetic cannabinoid.
References
- 1. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
An In-Depth Technical Guide to the Chemical Structure and Analysis of PB-22 N-Pentanoic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (QUPIC, 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in illicit products worldwide. Understanding its metabolism is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of a key metabolite of PB-22, the N-pentanoic acid metabolite. The metabolism of PB-22 primarily involves the hydrolysis of the ester linkage, followed by oxidation of the pentyl side chain. This process leads to the formation of several metabolites, with the N-pentanoic acid derivative being a significant product found in biological samples.
Chemical Structures and Nomenclature
Two primary metabolites are associated with the "N-pentanoic acid" designation following PB-22 consumption. The initial oxidation of the pentyl chain of the intact parent compound yields:
-
3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid: This metabolite retains the quinolinyl ester group.
However, the major metabolic pathway for PB-22 is the hydrolysis of the ester bond, yielding 1-pentyl-1H-indole-3-carboxylic acid.[1] This intermediate is then further oxidized to form the more commonly referenced terminal metabolite:
-
3-carboxy-1H-indole-1-pentanoic acid: This dicarboxylic acid is a result of ester hydrolysis and subsequent oxidation of the N-pentyl chain.
This guide will focus on the synthesis and characterization of these key metabolic products.
Synthesis of PB-22 Metabolites
A detailed, step-by-step protocol for the synthesis of 1-pentyl-1H-indole-3-carboxylic acid, a crucial precursor and metabolite, is provided below. This can be adapted for the synthesis of the dicarboxylic acid metabolite through appropriate starting material selection.
Experimental Protocol: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid
This protocol is adapted from established methods for the N-alkylation and hydrolysis of indole esters.
Materials:
-
Ethyl 1H-indole-3-carboxylate
-
1-Bromopentane
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether (Et2O)
-
Acetonitrile (CH3CN)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
Step 1: N-Alkylation of Ethyl Indole-3-carboxylate
-
To a solution of ethyl 1H-indole-3-carboxylate in DMF, add potassium hydroxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure to yield ethyl 1-pentyl-1H-indole-3-carboxylate.
Step 2: Hydrolysis to 1-pentyl-1H-indole-3-carboxylic acid
-
Dissolve the crude ethyl 1-pentyl-1H-indole-3-carboxylate in ethanol.
-
Add an aqueous solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Heat the mixture to 75 °C for 4 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and acidify with 1 M HCl.
-
Extract the product with diethyl ether.
-
Combine the organic phases and remove residual water and ethanol by azeotropic distillation with acetonitrile under reduced pressure.
-
Further concentration under reduced pressure will yield 1-pentyl-1H-indole-3-carboxylic acid.
Analytical Characterization
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the unambiguous identification and quantification of the PB-22 N-pentanoic acid metabolite.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of metabolites in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of PB-22 Metabolites in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog).
-
Perform enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.
-
Conduct solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire data in full scan mode and product ion scan mode for fragmentation analysis.
-
Monitor for specific precursor-to-product ion transitions for quantification.
-
Quantitative Data:
The following table summarizes key mass spectrometric data for the this compound.
| Compound | Molecular Formula | Exact Mass [M+H]+ | Key Fragment Ions (m/z) |
| 3-carboxy-1H-indole-1-pentanoic acid | C14H15NO4 | 262.1023 | Data not available |
| 1-pentyl-1H-indole-3-carboxylic acid | C14H17NO2 | 232.1332 | 186, 158, 130 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and purity of synthesized standards.
¹H NMR Data for 1-pentyl-1H-indole-3-carboxylic acid (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.27-8.20 | m | 1H | Ar-H |
| 7.93 | s | 1H | Ar-H |
| 7.42-7.37 | m | 1H | Ar-H |
| 7.33-7.28 | m | 2H | Ar-H |
| 4.17 | t, J = 7.2 Hz | 2H | N-CH₂ |
| 1.94-1.85 | m | 2H | -CH₂- |
| 1.38-1.30 | m | 4H | -(CH₂)₂- |
| 0.90 | t, J = 6.9 Hz | 3H | -CH₃ |
Note: Detailed NMR data for 3-carboxy-1H-indole-1-pentanoic acid is not available in the current literature and would require experimental determination.
Metabolic Pathways and Biological Activity
The metabolism of PB-22 follows a predictable pathway for synthetic cannabinoids with ester linkages.
Metabolic pathway of PB-22.
Limited information is available on the specific pharmacological activity of the this compound. However, it is generally understood that metabolites of synthetic cannabinoids can retain activity at the cannabinoid receptors (CB1 and CB2). The acidic nature of the N-pentanoic acid metabolite may influence its pharmacokinetic properties and receptor binding affinity.
The following diagram illustrates the general signaling pathway of synthetic cannabinoid agonists at the CB1 receptor.
Generalized CB1 receptor signaling.
Conclusion
The N-pentanoic acid metabolites of PB-22 are important biomarkers for confirming exposure to this synthetic cannabinoid. This technical guide provides a foundational understanding of their chemical structures, synthetic pathways, and analytical characterization. The detailed experimental protocols and data presented herein are intended to support researchers in forensic science, toxicology, and drug development in their efforts to study and understand the implications of PB-22 use. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of these specific metabolites.
References
Unraveling the Metabolic Fate of PB-22: A Technical Guide to its Urinary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and analysis of the urinary metabolites of PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester), a potent synthetic cannabinoid. Understanding the metabolic pathways and having robust analytical methods are crucial for forensic toxicology, clinical diagnostics, and the development of countermeasures. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the metabolic transformations and analytical workflows.
Core Findings: PB-22 Metabolism
The metabolism of PB-22 is extensive and primarily initiated by enzymatic hydrolysis. The parent compound is rarely detected in urine, making the identification of its metabolites essential for confirming exposure. The major metabolic pathway involves the cleavage of the ester bond, followed by a series of oxidative and conjugative modifications.
Quantitative Analysis of PB-22 and its Metabolites in Urine
The following table summarizes the quantitative data from an analytical method developed for the sensitive quantification of 5F-PB-22 (a close analog) and its key metabolites, which are also relevant to PB-22 metabolism, in authentic human urine specimens. This data is critical for establishing detection windows and cutoff levels in toxicological screenings.
| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantitation (LOQ) (pg/mL) | Concentration Range in Unhydrolyzed Urine Samples (pg/mL) |
| 5F-PB-22 | 3 - 30 | 10 - 10,000 | 5.1 - 470 |
| 5F-PB-22 3-carboxyindole | 3 - 30 | 10 - 10,000 | 3,390 - 880,000 |
| PB-22 N-pentanoic acid | 3 - 30 | 10 - 10,000 | 12.0 - 2,090 |
| PB-22 N-5-hydroxypentyl | 3 - 30 | 10 - 10,000 | 29.9 - 131 (quantified in 2 of 4 samples) |
Data extracted from a study on 5F-PB-22, with metabolites structurally related to PB-22.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of findings and the development of new analytical assays. Below are protocols for in-vitro metabolism studies and the analysis of urine samples.
In-Vitro Metabolism with Human Hepatocytes
This protocol is fundamental for identifying potential human metabolites in a controlled environment.
-
Incubation: 10 μmol/L of PB-22 is incubated with pooled cryopreserved human hepatocytes for up to 3 hours.[2][3]
-
Sample Preparation: The incubation is stopped by adding a cold organic solvent, typically acetonitrile, to precipitate proteins.
-
Analysis: The supernatant is analyzed using high-resolution mass spectrometry to identify metabolites.[2][3]
Urinary Metabolite Analysis
This protocol outlines the steps for the sensitive detection and quantification of PB-22 metabolites in urine samples.
-
Sample Pre-treatment: Urine samples can be analyzed with and without hydrolysis of glucuronide conjugates. For hydrolysis, samples are treated with β-glucuronidase.[1][4]
-
Extraction: Metabolites are extracted from the urine matrix using liquid-liquid extraction.[1]
-
Instrumental Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] A QTRAP type mass spectrometer is often used for its high sensitivity and specificity.[1]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of PB-22 and a typical analytical workflow for urinary metabolite detection.
Caption: Metabolic pathway of PB-22.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of PB-22 Pentanoic Acid Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The physiological and toxicological properties of the PB-22 pentanoic acid metabolite have not been extensively characterized in published scientific literature.[1][2] This guide provides a comprehensive overview of the current knowledge, focusing on its metabolism, analytical detection, and potential toxicological relevance based on data from its parent compound, PB-22.
Introduction
PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a synthetic cannabinoid that has been identified in recreational drug markets. Like other synthetic cannabinoids, it is presumed to be a full agonist of the cannabinoid receptors CB1 and CB2.[3] The consumption of synthetic cannabinoids has been associated with a range of adverse health effects, including agitation, confusion, hypertension, seizures, and in some cases, death.[3][4] Understanding the metabolic fate and toxicity of PB-22 and its metabolites is crucial for clinical diagnosis, forensic investigation, and assessing the full scope of its potential harm. One of the key metabolites identified is the PB-22 N-pentanoic acid metabolite.
Metabolism of PB-22
The primary metabolic pathway for PB-22 in humans is through ester hydrolysis, which cleaves the ester bond linking the indole core to the quinoline group.[5][6] This initial step is followed by a series of oxidation and glucuronidation reactions.[5][6] In vitro studies using human hepatocytes have identified the PB-22 pentanoic acid metabolite as a significant product of this metabolic cascade.[5][6]
Metabolic Pathway of PB-22
The following diagram illustrates the major metabolic transformations of PB-22, leading to the formation of the pentanoic acid metabolite and other related compounds.
Analytical Methodology for Detection and Quantification
The detection and quantification of the PB-22 pentanoic acid metabolite in biological samples are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] This technique offers high sensitivity and specificity, which is essential for identifying and quantifying metabolites at low concentrations.
Experimental Protocol: Quantification in Urine and Blood
The following provides a generalized experimental workflow for the analysis of the PB-22 pentanoic acid metabolite in urine and blood samples, based on published methods.[3][7][8]
1. Sample Preparation:
-
Urine: Samples may be subjected to enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and increase the recovery of the metabolite.[7] This is followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.[7][8]
-
Blood/Serum: Samples are typically prepared using LLE.[3] An internal standard is added prior to extraction to ensure accurate quantification.[3]
2. Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column is commonly used for separation.[8]
-
A gradient elution with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier like formic acid, is employed to achieve optimal separation of the metabolites.[8]
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[3] This involves monitoring specific precursor-to-product ion transitions for the PB-22 pentanoic acid metabolite and the internal standard, ensuring high selectivity.
Experimental Workflow Diagram
Quantitative Data from Human Samples
While specific toxicological studies are lacking, the PB-22 pentanoic acid metabolite has been quantified in authentic urine and postmortem blood samples. These findings are crucial for establishing timelines of drug use and for forensic investigations.
| Sample Type | Concentration Range of PB-22 Pentanoic Acid Metabolite | Reference |
| Unhydrolyzed Urine | 12.0 - 2090 pg/mL | [7] |
| Postmortem Blood | Concentrations of the parent compound 5F-PB-22 were 1.1-1.5 ng/mL, implying the presence of metabolites. A specific concentration for the pentanoic acid metabolite was not provided in this study. | [3] |
| Femoral Blood (Postmortem) | The parent compound 5F-PB-22 was detected at 0.37 ng/mL. Metabolite concentrations were not reported. | [4] |
Potential Toxicological Relevance and Signaling Pathways
The toxicological effects of the PB-22 pentanoic acid metabolite have not been directly studied. However, it is plausible that the metabolite may retain some activity at the cannabinoid receptors, or it could have off-target effects that contribute to the overall toxicity of the parent compound. The parent compounds, PB-22 and 5F-PB-22, are known to be agonists of the CB1 and CB2 receptors.[3]
Presumed Signaling Pathway of Synthetic Cannabinoids
The following diagram illustrates the general signaling pathway initiated by the activation of CB1 receptors by synthetic cannabinoids. It is important to note that the specific interaction and downstream effects of the PB-22 pentanoic acid metabolite on this pathway have not been experimentally determined.
Conclusion and Future Directions
The PB-22 pentanoic acid metabolite is a confirmed human metabolite of the synthetic cannabinoid PB-22. While robust analytical methods for its detection exist, a significant knowledge gap remains regarding its specific toxicological profile. Future research should prioritize in vitro and in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of this metabolite. Key areas for investigation include:
-
Receptor Binding Assays: To determine the affinity and efficacy of the PB-22 pentanoic acid metabolite for CB1 and CB2 receptors.
-
In Vitro Cytotoxicity Assays: To assess the potential for cell damage in various cell lines (e.g., neuronal, cardiac, renal).
-
In Vivo Animal Studies: To evaluate the acute and chronic toxicity, as well as the behavioral effects of the metabolite.
A thorough understanding of the toxicological profile of the PB-22 pentanoic acid metabolite is essential for a complete risk assessment of PB-22 exposure and for the development of potential therapeutic interventions in cases of intoxication.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolic pathways of synthetic cannabinoids (SCs), a structurally diverse class of psychoactive substances. Understanding the biotransformation of these compounds is critical for predicting their pharmacokinetic profiles, identifying potential drug-drug interactions, and developing accurate analytical methods for their detection in biological matrices. This document outlines the key enzymatic reactions, presents quantitative metabolic data, details common experimental protocols, and visualizes the core metabolic pathways.
Introduction to Synthetic Cannabinoid Metabolism
Synthetic cannabinoids are extensively metabolized in the body, primarily in the liver, through Phase I and Phase II enzymatic reactions. The goal of this biotransformation is to convert the lipophilic parent compounds into more water-soluble metabolites that can be readily excreted. Due to this extensive metabolism, the parent compound is often found in very low concentrations or is completely absent in urine samples, making the identification of specific metabolites crucial for confirming exposure.[1][2][3]
The metabolic fate of a synthetic cannabinoid is largely dictated by its chemical structure, with different structural classes undergoing distinct patterns of biotransformation. However, several core metabolic pathways are consistently observed across a wide range of synthetic cannabinoids.
Primary Metabolic Pathways
The metabolism of synthetic cannabinoids can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the parent molecule, slightly increasing its polarity. The most prominent Phase I metabolic pathways for synthetic cannabinoids are:
-
Oxidative Metabolism (Cytochrome P450 System): The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of oxidative metabolism of synthetic cannabinoids.[4][5][6] Common oxidative reactions include:
-
Hydroxylation: The addition of a hydroxyl (-OH) group is a major metabolic route. This can occur on the alkyl side chain, the indole or indazole ring, or other aromatic moieties.[7][8] For example, JWH-018 undergoes extensive hydroxylation at various positions on its pentyl side chain and naphthoyl ring.[5][7]
-
Carboxylation: Further oxidation of hydroxylated alkyl chains can lead to the formation of carboxylic acid metabolites. These are often major urinary metabolites. For instance, the pentyl side chain of JWH-018 is metabolized to a pentanoic acid derivative.[9][10]
-
Oxidative Defluorination: For fluorinated synthetic cannabinoids, such as XLR-11 and AM-2201, the fluorine atom can be removed and replaced with a hydroxyl group.[9][11][12] This process can lead to the formation of metabolites that are common to the non-fluorinated analogs (e.g., XLR-11 metabolizing to UR-144 metabolites).[11][12]
-
-
Hydrolytic Metabolism (Esterases and Amidases): Synthetic cannabinoids containing ester or amide linkages, such as PB-22, 5F-PB-22, FDU-PB-22, and FUB-PB-22, are susceptible to hydrolysis.[13][14][15]
-
Ester Hydrolysis: Carboxylesterases cleave the ester bond, often resulting in the formation of a carboxylic acid metabolite. This is the predominant metabolic pathway for compounds like PB-22 and 5F-PB-22.[13][16]
-
Amide Hydrolysis: Similarly, amidases can hydrolyze amide bonds present in some synthetic cannabinoid structures.
-
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.
-
Glucuronidation (UDP-Glucuronosyltransferases): This is the most important Phase II pathway for synthetic cannabinoids.[17][18][19] UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl or carboxyl groups on the parent compound or its metabolites.[8][20] Hydroxylated metabolites are particularly prone to glucuronidation.[8] Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, have been implicated in the glucuronidation of synthetic cannabinoid metabolites.[19][21]
Key Enzymes Involved in Synthetic Cannabinoid Metabolism
Several specific enzymes have been identified as playing a crucial role in the metabolism of various synthetic cannabinoids.
| Synthetic Cannabinoid(s) | Enzyme(s) | Metabolic Reaction(s) | Reference(s) |
| JWH-018, AM-2201 | CYP2C9, CYP1A2 | Oxidation | [5][6] |
| UR-144 | CYP3A4 | Oxidation | [22] |
| JWH-018, JWH-073 | UGT1A1, UGT1A9, UGT2B7 | Glucuronidation | [8][20] |
| JWH-019 | CYP1A2 | Oxidation | [4] |
| FDU-PB-22 | UGT1A10 (highest activity), multiple UGTs | Glucuronidation | [17][18] |
| AB-PINACA, AB-FUBINACA | Carboxylesterase 1 (CES1) | Amide Hydrolysis | [15] |
| PB-22, 5F-PB-22, BB-22 | Carboxylesterase 1 (CES1) | Ester Hydrolysis | [15] |
Experimental Protocols for Studying Synthetic Cannabinoid Metabolism
The elucidation of synthetic cannabinoid metabolic pathways relies on a combination of in vitro and in vivo experimental models, followed by advanced analytical techniques for metabolite identification.
In Vitro Metabolism Models
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a high concentration of Phase I enzymes, particularly CYPs. They are a cost-effective and rapid method for preliminary screening of Phase I metabolic pathways.[3]
-
Incubation Conditions: Typically, the synthetic cannabinoid (e.g., 1-10 µM) is incubated with HLMs (e.g., 0.5-1 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system to support CYP activity.[3][5] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol).
-
-
Human Hepatocytes: Cryopreserved or fresh human hepatocytes represent a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as cofactors and transporters.[1] They provide a more comprehensive picture of a drug's metabolism.[11][12][23]
-
Incubation Conditions: The synthetic cannabinoid (e.g., 10 µM) is incubated with pooled human hepatocytes in a suitable culture medium at 37°C in a humidified incubator with 5% CO2. Samples of the cell suspension and/or supernatant are collected at different time points (e.g., 1 and 3 hours).[11][12][23][24]
-
In Vivo Metabolism Models
-
Animal Models: Rodent models, particularly rats, are often used to study the in vivo metabolism of synthetic cannabinoids.[1][10] While there can be species differences in metabolism, these models can provide valuable information on the major metabolites formed in a living organism.
-
Administration and Sample Collection: The synthetic cannabinoid is administered to the animals (e.g., via subcutaneous injection).[10] Urine and blood samples are collected over a specified period.
-
Analytical Techniques for Metabolite Identification
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for identifying unknown metabolites.[11][25][26]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer, enabling the determination of the elemental composition of metabolites.[3][27]
-
Data Analysis: Metabolite identification software is often used to process the complex data generated by HRMS. These programs can predict potential metabolites and compare experimental data with theoretical fragmentation patterns.[3][11]
-
Visualization of Metabolic Pathways and Experimental Workflows
Generalized Metabolic Pathway of a Synthetic Cannabinoid
Caption: Generalized metabolic pathway of synthetic cannabinoids.
In Vitro Metabolism Experimental Workflow
Caption: A typical in vitro metabolism experimental workflow.
Quantitative Metabolic Data
The following table summarizes available quantitative data for the metabolism of selected synthetic cannabinoids. This data is essential for building pharmacokinetic models and predicting in vivo clearance.
| Synthetic Cannabinoid | Enzyme/System | Parameter | Value | Reference(s) |
| JWH-018 | CYP2C9 | Km | 0.81 - 7.3 µM | [6] |
| JWH-018 | CYP1A2 | Km | 0.81 - 7.3 µM | [6] |
| AM-2201 | CYP2C9 | Km | 0.81 - 7.3 µM | [6] |
| AM-2201 | CYP1A2 | Km | 0.81 - 7.3 µM | [6] |
| FDU-PB-22 | Human Liver Microsomes | Half-life | 12.4 min | [14] |
| FUB-PB-22 | Human Liver Microsomes | Half-life | 11.5 min | [14] |
| FDU-PB-22 (FBI-COOH) | UGT1A10 | Km | 38 µM | [17][18] |
| FDU-PB-22 (FBI-COOH) | UGT1A10 | Vmax | 5.90 nmol/min/mg | [17][18] |
| JWH-018 Metabolites | Various UGTs | Km | 12 - 18 µM | [19][21] |
Conclusion
The metabolism of synthetic cannabinoids is a complex process involving a variety of Phase I and Phase II enzymes. The primary metabolic pathways include hydroxylation, carboxylation, ester/amide hydrolysis, and glucuronidation. Understanding these pathways is paramount for the scientific and medical communities to address the challenges posed by the continuous emergence of new synthetic cannabinoid analogs. The experimental protocols and data presented in this guide provide a framework for the continued investigation into the biotransformation of this evolving class of compounds. The use of robust in vitro models, such as human hepatocytes, coupled with high-resolution mass spectrometry, remains the most effective strategy for rapidly characterizing the metabolic fate of novel synthetic cannabinoids.
References
- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]
- 5. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 8. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conjugation of synthetic cannabin... preview & related info | Mendeley [mendeley.com]
- 22. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
- 27. researchgate.net [researchgate.net]
The Formation of PB-22 Metabolites in Human Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of the synthetic cannabinoid PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) in human hepatocytes. Understanding the biotransformation of novel psychoactive substances is critical for toxicological assessment, clinical management of intoxications, and the development of reliable analytical methods for forensic purposes.
Executive Summary
The primary metabolic pathway of PB-22 in human hepatocytes is initiated by rapid ester hydrolysis, a reaction catalyzed by carboxylesterase 1 (CES1)[1]. This initial step is followed by a series of Phase I and Phase II metabolic transformations, primarily oxidation and glucuronidation, resulting in a diverse array of metabolites[2][3]. The major metabolite detected is the hydrolysis product, pentylindole-3-carboxylic acid, which is subsequently hydroxylated at various positions on the pentyl chain and indole ring[2][3]. This guide details the experimental protocols for studying PB-22 metabolism in vitro, presents quantitative data on metabolite formation, and visualizes the key metabolic pathways.
Quantitative Analysis of PB-22 Metabolite Formation
The following table summarizes the metabolites of PB-22 identified after incubation with pooled human hepatocytes. The data is derived from high-resolution mass spectrometry analysis, with relative abundance indicated by peak areas.
Table 1: Metabolites of PB-22 identified in human hepatocyte incubations
| Metabolite ID | Proposed Biotransformation | Retention Time (min) | Observed m/z | Peak Area (1 hr) | Peak Area (3 hr) |
| M1 | Dihydroxypentyl-PB-22 | 12.8 | 381.1862 | 2.13E+05 | 1.12E+05 |
| M2 | Hydroxypentyl-PB-22 glucuronide | 13.2 | 541.2232 | 1.34E+05 | 2.56E+05 |
| M3 | Hydroxypentyl-PB-22 | 13.5 | 365.1911 | 4.56E+05 | 2.34E+05 |
| M4 | PB-22 pentanoic acid | 13.8 | 379.1704 | 6.78E+05 | 3.45E+05 |
| M5 | Hydroxyindole-PB-22 | 14.1 | 365.1911 | 2.34E+05 | 1.23E+05 |
| M6 | PB-22 N-pentyl-glucuronide | 14.5 | 525.2283 | 1.56E+05 | 3.12E+05 |
| M7 | PB-22 pentanoic acid glucuronide | 14.8 | 555.2025 | 1.12E+05 | 2.23E+05 |
| M8 | Pentylindole-3-carboxylic acid | 15.2 | 232.1332 | 8.97E+06 | 5.67E+06 |
| M9 | Pentylindole-3-carboxylic acid glucuronide | 15.5 | 408.1653 | 3.45E+05 | 7.89E+05 |
| M10 | PB-22 (Parent) | 17.2 | 349.1962 | 1.23E+05 | Not Detected |
Data adapted from Wohlfarth et al. (2014). Peak areas are relative and intended for comparative purposes.[2][3]
Experimental Protocols
The following section outlines the methodologies employed for the in-vitro study of PB-22 metabolism using human hepatocytes.
Incubation of PB-22 with Human Hepatocytes
A stock solution of PB-22 is prepared in a suitable organic solvent, such as methanol or dimethyl sulfoxide (DMSO). This stock solution is then diluted in incubation medium (e.g., Williams Medium E supplemented with serum) to a final concentration of 10 µM. The final concentration of the organic solvent in the incubation mixture should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity. Pooled cryopreserved human hepatocytes are thawed and suspended in the incubation medium at a density of 0.5 x 10^6 viable cells/mL. The cell suspension is then added to the PB-22 solution and incubated at 37°C in a humidified atmosphere of 5% CO2. Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) to monitor the progress of the metabolism.
Sample Preparation and Analysis
To terminate the metabolic reactions, an equal volume of ice-cold acetonitrile is added to the collected aliquots. The samples are then centrifuged to precipitate proteins. The resulting supernatant is transferred to autosampler vials for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS). An analytical column, such as a C18 column, is used for the chromatographic separation of the parent compound and its metabolites. The mobile phase typically consists of a gradient of water and acetonitrile containing a small amount of formic acid to improve ionization. A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for the detection and identification of the metabolites based on their accurate mass and fragmentation patterns.
Metabolic Pathways of PB-22
The biotransformation of PB-22 is a multi-step process involving both Phase I and Phase II metabolic enzymes. The predominant pathway is initiated by the hydrolysis of the ester linkage.
Phase I Metabolism
The initial and most significant metabolic step is the hydrolysis of the ester bond of PB-22, catalyzed by carboxylesterase 1 (CES1), to form pentylindole-3-carboxylic acid and 8-hydroxyquinoline[1]. The pentylindole-3-carboxylic acid then undergoes further Phase I reactions, primarily hydroxylation at various positions on the pentyl side chain and the indole ring. These oxidation reactions are likely mediated by cytochrome P450 (CYP) enzymes, although the specific isoforms involved in PB-22 metabolism have not been definitively identified.
Phase II Metabolism
The hydroxylated metabolites and the carboxylic acid functional group of the primary metabolite can undergo Phase II conjugation reactions. The most commonly observed conjugation is glucuronidation, where uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety, increasing the water solubility of the metabolites and facilitating their excretion.
Conclusion
The in-vitro metabolism of PB-22 in human hepatocytes is characterized by extensive biotransformation, initiated by carboxylesterase-mediated hydrolysis followed by cytochrome P450-mediated oxidation and UGT-mediated glucuronidation. The identification of these metabolic pathways and the resulting metabolites is crucial for the development of sensitive and specific analytical methods to detect PB-22 use in clinical and forensic settings. Further research is warranted to elucidate the specific CYP450 isoforms involved and to determine the pharmacokinetic parameters of the major metabolites.
References
- 1. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of PB-22 N-pentanoic acid Metabolite by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 is a potent synthetic cannabinoid that has been identified in recreational drug products. Like many synthetic cannabinoids, PB-22 undergoes extensive metabolism in the body, making the detection of its metabolites crucial for confirming exposure. One of the major urinary metabolites is PB-22 N-pentanoic acid, formed through the hydrolysis of the ester linkage and subsequent oxidation of the pentyl side chain. This document provides a detailed LC-MS/MS method for the quantitative analysis of the PB-22 N-pentanoic acid metabolite in urine, offering the sensitivity and specificity required for forensic and clinical applications.
Metabolic Pathway of PB-22
PB-22 undergoes a two-step metabolic conversion to form the target analyte. The initial step involves the hydrolysis of the ester bond, yielding PB-22 3-carboxyindole. Subsequently, the N-pentyl side chain is oxidized to a pentanoic acid moiety.
Caption: Metabolic conversion of PB-22 to its N-pentanoic acid metabolite.
Experimental Protocols
This section details the complete workflow for the quantification of the this compound, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating synthetic cannabinoid metabolites from urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of an internal standard working solution (e.g., PB-22 N-pentanoic acid-d4).
-
Add 500 µL of 0.1 M acetate buffer (pH 5.0).
-
To hydrolyze glucuronide conjugates, add 20 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for this analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
Start at 20% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 20% B over 0.1 minutes.
-
Re-equilibrate for 2.9 minutes.
-
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound (C₂₃H₂₀N₂O₄, MW: 388.4) is the protonated molecule [M+H]⁺ at m/z 389.4.
-
Product ions can be generated through fragmentation of the quinolinyl group and the indole structure.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| PB-22 N-pentanoic acid | 389.4 | 144.1 | 215.1 | 25 |
| PB-22 N-pentanoic acid-d4 (IS) | 393.4 | 148.1 | 219.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Workflow
The following diagram illustrates the sequential steps of the analytical protocol.
Caption: From sample to result: the analytical workflow.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of synthetic cannabinoid metabolites in urine using LC-MS/MS. These values are representative and should be established for each specific laboratory and instrument.[1][2][3][4][5]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 70 - 120% |
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids, including PB-22, primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Caption: Simplified signaling cascade following synthetic cannabinoid binding to the CB1 receptor.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of the this compound in urine. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for laboratories involved in the analysis of synthetic cannabinoids for clinical, forensic, and research purposes. The provided diagrams offer a clear visualization of the metabolic pathway, experimental workflow, and the underlying signaling mechanism of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 4. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of PB-22 Metabolites in Urine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (QUPIC, 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in recreational products. Due to its rapid and extensive metabolism in the human body, the parent compound is often not detectable in urine samples. Therefore, toxicological and forensic analyses rely on the identification and quantification of its major metabolites. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoid metabolites. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of PB-22 metabolites in human urine, along with representative quantitative data and a visualization of the metabolic pathway.
Metabolic Pathway of PB-22
The metabolism of PB-22 is extensive and primarily proceeds through two major phases. Phase I metabolism involves the hydrolysis of the ester linkage, which is a key structural feature of this compound. This is followed by oxidation reactions. Phase II metabolism involves the glucuronidation of the phase I metabolites to increase their water solubility and facilitate their excretion in urine.
The predominant metabolic pathway for PB-22 is initiated by ester hydrolysis, leading to the formation of pentylindole-3-carboxylic acid (PICA).[1][2] This primary metabolite can then undergo further oxidation at various positions on the pentyl chain and the indole ring.[1][2] The resulting hydroxylated metabolites are then often conjugated with glucuronic acid. Key metabolites to target for analysis in urine are pentylindole-3-carboxylic acid, hydroxypentyl-PB-22, and PB-22 pentanoic acid.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the major PB-22 metabolites in urine, as would be determined by a validated GC-MS method. Please note that these values are illustrative and may vary depending on the specific method validation parameters.
| Metabolite | Retention Time (min) | Calibration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Pentylindole-3-carboxylic acid (as TMS derivative) | 12.5 | 1 - 100 | 0.5 | 1 |
| Hydroxypentyl-PB-22 (as TMS derivative) | 14.2 | 1 - 100 | 0.5 | 1 |
| PB-22 Pentanoic Acid (as TMS derivative) | 13.8 | 1 - 100 | 0.5 | 1 |
Experimental Protocols
This section details the methodology for the extraction, derivatization, and GC-MS analysis of PB-22 metabolites in urine samples.
Experimental Workflow
Materials and Reagents
-
Urine samples
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., JWH-018-d9 N-pentanoic acid)
-
Methanol (HPLC grade)
-
Nitrogen gas, high purity
Sample Preparation
-
Enzymatic Hydrolysis: To 2 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution. Add the internal standard. Vortex the mixture and incubate in a water bath at 60°C for 2 hours to deconjugate the glucuronidated metabolites.
-
Liquid-Liquid Extraction (LLE): After cooling to room temperature, add 4 mL of a hexane/ethyl acetate (9:1 v/v) mixture. Vortex vigorously for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To the dried extract, add 50 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes to convert the polar metabolites into their more volatile trimethylsilyl (TMS) derivatives. After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for Quantification (as TMS derivatives):
-
Pentylindole-3-carboxylic acid-TMS: m/z values to be determined based on fragmentation pattern.
-
Hydroxypentyl-PB-22-TMS: m/z values to be determined based on fragmentation pattern.
-
PB-22 Pentanoic Acid-TMS: m/z values to be determined based on fragmentation pattern.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of PB-22 metabolites in urine. The detailed protocol for sample preparation and instrumental analysis, combined with an understanding of the metabolic pathways, enables researchers and drug development professionals to effectively identify and quantify these key biomarkers. The presented workflow and methods can be adapted and validated for routine toxicological screening and forensic investigations.
References
Application Note: Solid-Phase Extraction for the Analysis of Synthetic Cannabinoid Metabolites in Urine
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the toxicological analysis and monitoring of synthetic cannabinoids.
Introduction: Synthetic cannabinoids (SCs) are a large and structurally diverse class of psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis.[1][2] These compounds are often more potent than THC and are associated with severe adverse health effects.[1][3] Due to their rapid metabolism, the parent compounds are rarely detected in urine; therefore, analytical methods must target their metabolites.[4] Solid-phase extraction (SPE) is a critical sample preparation technique used to isolate and concentrate these metabolites from complex biological matrices like urine, removing interferences and improving the sensitivity and reliability of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This application note provides a detailed protocol for the SPE of synthetic cannabinoid metabolites from urine, summarizes key quantitative data, and illustrates the associated biological and experimental workflows.
Biological Pathway: CB1 Receptor Signaling
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid type 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR) abundant in the central nervous system.[6][7] Binding of a synthetic cannabinoid to the CB1 receptor initiates a signaling cascade through the Gi/Go protein.[3][8] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3] The activated G-protein also modulates ion channels, leading to the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][8] This combination of effects ultimately dampens neuronal activity and neurotransmitter release.[3]
Caption: CB1 receptor signaling cascade initiated by synthetic cannabinoids.
Experimental Protocol: SPE of Urine Samples
This protocol describes a general method for the extraction of synthetic cannabinoid metabolites from urine using a polymeric reversed-phase SPE cartridge. It is based on procedures commonly employed in forensic toxicology.[5][9][10]
1. Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase (e.g., UCT Styre Screen® HLD, Waters Oasis HLB).[5][9]
-
Urine Sample: 1-2 mL.
-
100 mM Acetate Buffer (pH 5.0).[5]
-
Methanol (MeOH), HPLC grade.
-
Ethyl Acetate, HPLC grade.[5]
-
Deionized Water.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporator.
-
Vortex Mixer and Centrifuge.
-
LC-MS/MS system for analysis.
2. Sample Pretreatment (Hydrolysis) Synthetic cannabinoid metabolites are often excreted as glucuronide conjugates, requiring an enzymatic hydrolysis step to cleave the glucuronide moiety.[10]
-
Pipette 1.0 mL of urine into a centrifuge tube.
-
Add 2 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase.[5]
-
Vortex the mixture for 30 seconds.[5]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates.[10]
3. Solid-Phase Extraction Procedure
-
Condition Cartridge: (Note: Some polymeric cartridges do not require conditioning[5]). If required, condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Load Sample: Load the pretreated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Wash Cartridge:
-
Dry Cartridge: Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove residual water.
-
Elute Analytes:
-
Place clean collection tubes in the manifold.
-
Add 3 mL of ethyl acetate to the cartridge to elute the target metabolites.[5] Allow the solvent to soak for 1-2 minutes before applying vacuum to elute.
-
-
Evaporation and Reconstitution:
Experimental Workflow
The following diagram illustrates the key stages of the solid-phase extraction protocol.
Caption: General workflow for SPE of synthetic cannabinoid metabolites.
Quantitative Data Summary
The performance of an SPE method is evaluated based on several key parameters, including recovery, matrix effects, and limits of detection.
Table 1: SPE Recovery Rates for Selected Synthetic Cannabinoid Metabolites in Urine
| Analyte | SPE Sorbent/Method | Recovery (%) | Reference |
| 61 SC Metabolites (various) | Reversed-phase silica (phenyl) | 43 - 97 | [12] |
| 11 SCs (various) | Waters Oasis HLB | 69.90 - 118.39 | [9] |
| JWH-018/073 Metabolites | Strata™-X-Drug N | >80 | [10] |
| AB-FUBINACA & Metabolite | Generic SPE | >60 | [13] |
| 14 SCs & Metabolites | CEREX® HP SAX | 12 - 158 | [11] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) in Urine
| Analyte / Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 61 SC Metabolites | 0.025 - 0.5 | Not Specified | [12] |
| 11 SCs | Not Specified | 0.01 - 0.1 | [9] |
| JWH-018/073 Metabolites | Not Specified | 2 (Dilute-and-shoot) | [4] |
| JWH-018/073 Metabolites | Not Specified | 0.2 (with SPE) | [4] |
Table 3: Matrix Effects for Synthetic Cannabinoid Metabolites in Urine Post-SPE
| Analyte / Method | Matrix Effect (%) | Interpretation | Reference |
| 61 SC Metabolites | 81 - 185 | Ion suppression or enhancement | [12] |
| 11 SCs (Oasis HLB) | 80 - 100 (for most) | Minimal matrix effect | [9] |
| 14 SCs (CEREX® HP SAX) | 64 - 270 | Significant ion suppression or enhancement | [11] |
Note: Matrix effect is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution, multiplied by 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Conclusion
A robust and validated solid-phase extraction protocol is essential for the accurate and sensitive quantification of synthetic cannabinoid metabolites in biological samples. The method described provides a reliable framework for isolating target analytes from urine, thereby reducing matrix effects and improving detection limits for LC-MS/MS analysis.[9][12] The choice of SPE sorbent and optimization of wash and elution steps are critical for achieving high recovery and minimizing analytical interferences.[1][11] This protocol, combined with the provided performance data, serves as a valuable resource for laboratories involved in the analysis of these challenging compounds.
References
- 1. DSpace [open.bu.edu]
- 2. open.bu.edu [open.bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Analysis of Synthetic Cannabinoids in Urine via Solid Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - ProQuest [proquest.com]
- 12. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Application Note: Silylation of PB-22 N-pentanoic acid for Sensitive GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
PB-22 N-pentanoic acid is a major metabolite of the synthetic cannabinoid PB-22 (QUPIC). Its detection in biological matrices is a key indicator of PB-22 consumption. However, the carboxylic acid functional group renders the molecule polar and non-volatile, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] To overcome this, a derivatization step is necessary to increase its volatility and thermal stability.[1] This application note provides a detailed protocol for the derivatization of PB-22 N-pentanoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), a common and effective silylation method.[2] This process replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, creating a TMS-ester suitable for GC-MS analysis.[3][4]
Principle of Silylation
Silylation is a chemical derivatization technique that introduces a trimethylsilyl (-Si(CH₃)₃) group into a molecule, replacing an active hydrogen atom found in functional groups like carboxylic acids, alcohols, and amines.[4] The reaction with BSTFA, often catalyzed by TMCS, converts the polar carboxylic acid of the PB-22 metabolite into a more volatile and thermally stable trimethylsilyl ester.[4][5][6] This transformation minimizes unwanted interactions with the GC column and allows the compound to vaporize in the hot injector port without degradation, leading to improved chromatographic peak shape and sensitivity.[3][5]
Materials and Reagents
-
Dried extract of the sample containing PB-22 N-pentanoic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent like acetonitrile)[5]
-
Internal Standard (e.g., JWH-018 N-pentanoic acid-d4)
-
GC vials with inserts (e.g., 2 mL amber vials)
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Experimental Protocol
Detailed Derivatization Procedure
This protocol is adapted from established methods for the silylation of cannabinoid metabolites.[2]
-
Sample Preparation:
-
Reconstitution & Reagent Addition:
-
Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is generally recommended to ensure the reaction goes to completion.[4]
-
-
Incubation:
-
Cooling & Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.
-
Experimental Workflow Diagram
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. gcms.cz [gcms.cz]
- 7. arpi.unipi.it [arpi.unipi.it]
Application Note: High-Resolution Mass Spectrometry for the Identification of PB-22 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (QUPIC, 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in recreational drug products. Due to its extensive metabolism in the body, detection of the parent compound in biological samples is often difficult. Therefore, identifying its metabolites is crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the sensitivity and specificity required for the comprehensive identification and characterization of drug metabolites. This application note provides a detailed protocol for the identification of PB-22 metabolites using human hepatocytes as an in vitro model system, followed by analysis with LC-HRMS.
Data Presentation: PB-22 Metabolites Identified in Human Hepatocytes
The following table summarizes the metabolites of PB-22 identified after incubation with pooled human hepatocytes. The data is derived from analysis by high-resolution mass spectrometry, with metabolites ranked based on their mass spectrometry peak areas at 1 and 3 hours of incubation.[1]
| Rank (1h) | Rank (3h) | Retention Time (min) | Observed m/z | Biotransformation | Elemental Formula | Peak Area (1h) | Peak Area (3h) |
| 1 | 1 | 9.8 | 304.1336 | Ester hydrolysis + 2 Oxidation | C17H17NO4 | 1.28E+08 | 1.48E+08 |
| 2 | 2 | 10.3 | 288.1383 | Ester hydrolysis + Oxidation | C17H19NO3 | 1.02E+08 | 1.15E+08 |
| 3 | 3 | 11.2 | 272.1438 | Ester hydrolysis | C17H21NO2 | 8.12E+07 | 8.99E+07 |
| 4 | 4 | 9.5 | 480.1813 | Glucuronidation + Ester hydrolysis + Oxidation | C23H27NO9 | 5.43E+07 | 6.21E+07 |
| 5 | 5 | 10.1 | 464.1861 | Glucuronidation + Ester hydrolysis | C23H29NO8 | 4.98E+07 | 5.76E+07 |
| 6 | 7 | 8.9 | 320.1285 | Ester hydrolysis + 3 Oxidation | C17H17NO5 | 3.21E+07 | 3.55E+07 |
| 7 | 6 | 11.8 | 362.1809 | Oxidation | C23H23N2O3 | 2.87E+07 | 4.13E+07 |
| 8 | 8 | 10.8 | 496.1762 | Glucuronidation + Ester hydrolysis + 2 Oxidation | C23H27NO10 | 2.55E+07 | 2.98E+07 |
| 9 | 9 | 12.5 | 346.1859 | Parent compound | C23H22N2O2 | 1.98E+07 | 1.12E+07 |
| 10 | 11 | 9.2 | 302.118 | Ester hydrolysis + 2 Oxidation - 2H | C17H15NO4 | 1.54E+07 | 1.68E+07 |
| 11 | 10 | 11.5 | 378.1758 | 2 Oxidation | C23H23N2O4 | 1.32E+07 | 1.89E+07 |
| 12 | 12 | 12.1 | 538.197 | Glucuronidation + Oxidation | C29H29N2O9 | 1.11E+07 | 1.34E+07 |
| 13 | 14 | 8.5 | 462.1704 | Glucuronidation + Ester hydrolysis - 2H | C23H27NO8 | 9.87E+06 | 1.05E+07 |
| 14 | 13 | 10.6 | 394.1707 | 3 Oxidation | C23H23N2O5 | 8.45E+06 | 1.17E+07 |
| 15 | 15 | 12.8 | 522.2018 | Glucuronidation | C29H31N2O8 | 7.63E+06 | 8.99E+06 |
| 16 | 16 | 7.9 | 336.1234 | Ester hydrolysis + 4 Oxidation | C17H17NO6 | 6.98E+06 | 7.84E+06 |
| 17 | 18 | 11.1 | 392.155 | 3 Oxidation - 2H | C23H21N2O5 | 5.43E+06 | 5.98E+06 |
| 18 | 17 | 10.4 | 554.1919 | Glucuronidation + 2 Oxidation | C29H29N2O10 | 4.88E+06 | 6.43E+06 |
| 19 | 19 | 9.7 | 478.1653 | Glucuronidation + Ester hydrolysis + Oxidation - 2H | C23H25NO9 | 3.12E+06 | 3.88E+06 |
| 20 | 20 | 13.2 | 408.1656 | 4 Oxidation | C23H21N2O6 | 2.54E+06 | 3.01E+06 |
Experimental Protocols
In Vitro Metabolism with Human Hepatocytes
This protocol describes the incubation of PB-22 with human hepatocytes to generate metabolites.
Materials:
-
PB-22
-
Pooled cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E with supplements)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Seed hepatocytes in a suitable culture plate and allow them to attach.
-
Prepare a stock solution of PB-22 in a suitable solvent (e.g., DMSO).
-
Dilute the PB-22 stock solution in the incubation medium to a final concentration of 10 µmol/L.[2][3]
-
Remove the seeding medium from the hepatocytes and add the PB-22 containing medium.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for up to 3 hours.[2][3]
-
At designated time points (e.g., 0, 1, and 3 hours), collect aliquots of the incubation mixture.
-
To stop the metabolic reactions, add an equal volume of ice-cold acetonitrile to the collected aliquots.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
This protocol provides a general procedure for the analysis of PB-22 metabolites using a liquid chromatography system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system
-
High-Resolution Mass Spectrometer (e.g., a Q-TOF or Orbitrap instrument)[2]
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan with information-dependent acquisition (IDA) for MS/MS[2][3]
-
Full Scan Range: m/z 100-1000
-
Resolution: >30,000 FWHM
-
Collision Energy: Ramped collision energy (e.g., 20-50 eV) for MS/MS fragmentation
-
Data Processing: Utilize data processing software with functionalities for mass defect filtering (MDF), neutral loss, and product ion filtering to aid in metabolite identification.[2][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for PB-22 metabolite identification.
PB-22 Metabolic Pathway
Caption: Major metabolic pathways of PB-22.
References
Application Notes and Protocols for ELISA Screening of PB-22 and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (QUPIC, quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in recreational drug markets. Like other synthetic cannabinoids, PB-22 is extensively metabolized in the body, and the parent compound is often not detectable in urine samples. Therefore, effective toxicological screening and monitoring of PB-22 use relies on the detection of its major metabolites. This document provides a detailed overview and protocol for the use of Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid and sensitive screening method for PB-22 and its metabolites in human urine.
Synthetic cannabinoids like PB-22 exert their effects primarily by acting as agonists at the cannabinoid receptors CB1 and CB2, mimicking the action of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. However, many synthetic cannabinoids are full agonists and exhibit higher potency, leading to more severe adverse effects. The primary metabolic pathway for PB-22 involves ester hydrolysis, followed by oxidation and glucuronidation. Key metabolites for detection in urine include pentylindole-3-carboxylic acid and its hydroxylated derivatives.
Principle of the Assay
The ELISA for PB-22 and its metabolites is a competitive immunoassay. The wells of a microtiter plate are coated with antibodies specific to PB-22 metabolites. When a urine sample is added to the well, the PB-22 metabolites present in the sample compete with a fixed amount of enzyme-labeled PB-22 metabolite (tracer) for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of PB-22 metabolites in the sample. Samples with a high concentration of PB-22 metabolites will exhibit a lower color intensity, while samples with a low concentration will show a higher color intensity.
Data Presentation
Table 1: Cross-Reactivity of a Representative Synthetic Cannabinoid ELISA Kit
| Compound | Concentration for 50% Inhibition (ng/mL) | Cross-Reactivity (%) |
| PB-22 pentanoic acid | 5.0 | 100 |
| PB-22 N-(5-hydroxypentyl) metabolite | 10.0 | 50 |
| 5F-PB-22 pentanoic acid | 8.0 | 62.5 |
| PB-22 Parent Compound | >100 | <5 |
| JWH-018 N-(5-hydroxypentyl) metabolite | 25.0 | 20 |
| UR-144 pentanoic acid metabolite | 50.0 | 10 |
| Δ9-THC-COOH | >1000 | <0.5 |
Note: This table presents hypothetical but realistic data based on typical cross-reactivity profiles of synthetic cannabinoid ELISA kits. Actual values will vary depending on the specific kit used.
Table 2: Performance Characteristics of a Typical Synthetic Cannabinoid ELISA
| Parameter | Value |
| Assay Range | 1 - 50 ng/mL |
| Cut-off Calibrator | 5 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Specificity | High for targeted metabolites |
| Sensitivity | High |
Experimental Protocols
Materials and Reagents
-
ELISA microtiter plate (96-well) coated with anti-PB-22 metabolite antibodies
-
PB-22 Metabolite Calibrators and Controls
-
PB-22 Metabolite-Enzyme (e.g., HRP) Conjugate
-
Wash Buffer Concentrate
-
TMB Substrate Solution
-
Stop Solution (e.g., 1N HCl)
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Preparation
-
Collect urine samples in clean, sterile containers.
-
For optimal results, centrifuge the urine samples at 2000-3000 rpm for 10 minutes to remove any particulate matter.
-
Use the clear supernatant for the assay.
-
If not assayed immediately, samples can be stored at 2-8°C for up to 48 hours or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
Bring all samples and reagents to room temperature before use.
Assay Procedure
-
Prepare Reagents : Dilute the Wash Buffer Concentrate as instructed in the kit manual.
-
Add Samples and Calibrators : Pipette 20 µL of each calibrator, control, and urine sample into the appropriate wells of the microtiter plate.
-
Add Enzyme Conjugate : Add 100 µL of the PB-22 Metabolite-Enzyme Conjugate to each well.
-
Incubate : Gently tap the plate to mix and incubate for 60 minutes at room temperature (20-25°C).
-
Wash : After incubation, aspirate the contents of the wells and wash each well 3-4 times with 300 µL of diluted Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add Substrate : Add 100 µL of TMB Substrate Solution to each well.
-
Incubate : Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance : Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Calculate the mean absorbance for each set of calibrators, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance of each calibrator against its concentration. A semi-logarithmic plot is often used.
-
Determine the concentration of PB-22 metabolites in the samples by interpolating their mean absorbance values from the standard curve.
-
Samples with an absorbance value lower than the cut-off calibrator are considered presumptive positive.
-
It is highly recommended to confirm all presumptive positive results with a more specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Visualizations
Caption: Workflow for ELISA screening of PB-22 metabolites in urine.
Caption: Simplified signaling cascade of PB-22 via the CB1 receptor.
Application Notes and Protocols for the Quantification of PB-22 Pentanoic Acid Metabolite in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (QUPIC) is a potent synthetic cannabinoid that has been identified in recreational drug products. Understanding its metabolism and accurately quantifying its metabolites in biological matrices is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies in drug development. One of the major metabolites of PB-22 is the N-pentanoic acid derivative, formed through the hydrolysis of the ester linkage and subsequent oxidation of the pentyl chain.[1][2][3][4] This document provides a detailed protocol for the quantification of the PB-22 pentanoic acid metabolite in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
The protocols outlined below are based on established methods for the analysis of synthetic cannabinoids and their metabolites in whole blood and other biological matrices.[5][6][7] While specific validation data for PB-22 pentanoic acid in whole blood is limited in published literature, the provided methodologies are designed to be robust and can be validated for routine use.
Metabolic Pathway of PB-22
The primary metabolic transformation of PB-22 involves the hydrolysis of the ester bond, followed by oxidation of the N-pentyl side chain to form PB-22 pentanoic acid. This biotransformation is a key indicator of PB-22 exposure.
Caption: Metabolic conversion of PB-22 to PB-22 pentanoic acid.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from whole blood samples prior to LC-MS/MS analysis.[8][9][10][11]
Materials:
-
Whole blood samples (with anticoagulant, e.g., EDTA)
-
Internal Standard (IS) solution (e.g., PB-22 pentanoic acid-d4)
-
Ice-cold acetonitrile
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup and can be beneficial for reducing matrix effects.[2][7][12]
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution
-
Buffer (e.g., pH 10.2 carbonate buffer)
-
Extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v)
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Pipette 200 µL of whole blood into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 500 µL of pH 10.2 buffer and vortex briefly.
-
Add 2 mL of the extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer (top layer) to a new tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of PB-22 pentanoic acid. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard of PB-22 pentanoic acid. A common fragmentation for carboxylic acids is the loss of CO2 (44 Da). |
Quantitative Data
The following table summarizes expected performance characteristics for a validated method for PB-22 pentanoic acid in whole blood, based on data from similar analytes and matrices.[2][13]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 70% |
Experimental Workflow
The overall workflow for the quantification of PB-22 pentanoic acid in whole blood is depicted below.
Caption: Workflow for PB-22 pentanoic acid quantification.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of the PB-22 pentanoic acid metabolite in whole blood. The described sample preparation techniques and LC-MS/MS parameters serve as a strong foundation for developing and validating a robust analytical method. Accurate quantification of this metabolite is essential for advancing our understanding of the pharmacokinetics and toxicology of PB-22.
References
- 1. biotage.com [biotage.com]
- 2. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Technical Tip: Protein Precipitation [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Development of a Reference Standard for PB-22 N-pentanoic acid Metabolite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of synthetic cannabinoids presents a significant challenge to forensic and clinical laboratories. PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that undergoes extensive metabolism in the human body. The N-pentanoic acid metabolite of PB-22 is a major urinary biomarker, making it a critical target for analytical testing.[1][2] The availability of a well-characterized reference standard for this metabolite is essential for the development and validation of accurate and reliable analytical methods for its detection and quantification.[3][4]
This document provides detailed application notes and protocols for the synthesis, purification, characterization, and validation of a reference standard for the PB-22 N-pentanoic acid metabolite, chemically known as 3-(quinolin-8-yloxycarbonyl)-1H-indole-1-pentanoic acid.
Synthesis of this compound Reference Standard
The synthesis of the this compound can be achieved through a two-step process: 1) Esterification of indole-3-carboxylic acid with 8-hydroxyquinoline, followed by 2) N-alkylation of the resulting ester with an appropriate pentanoic acid derivative.
Experimental Protocol: Synthesis
Step 1: Synthesis of Quinolin-8-yl 1H-indole-3-carboxylate
-
Materials: Indole-3-carboxylic acid, 8-hydroxyquinoline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) and 8-hydroxyquinoline (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-(quinolin-8-yloxycarbonyl)-1H-indole-1-pentanoic acid
-
Materials: Quinolin-8-yl 1H-indole-3-carboxylate, ethyl 5-bromopentanoate, sodium hydride (NaH), N,N-Dimethylformamide (DMF, anhydrous), lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
To a solution of quinolin-8-yl 1H-indole-3-carboxylate (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl 5-bromopentanoate (1.2 equivalents) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 3-(quinolin-8-yloxycarbonyl)-1H-indole-1-pentanoic acid.
-
Characterization and Validation of the Reference Standard
A comprehensive characterization and validation process is crucial to establish the identity, purity, and concentration of the synthesized reference standard.[4][5]
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are performed to confirm the chemical structure of the synthesized compound. The spectral data should be consistent with the proposed structure of 3-(quinolin-8-yloxycarbonyl)-1H-indole-1-pentanoic acid.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, further confirming its elemental composition. Fragmentation patterns observed in MS/MS analysis can provide additional structural information.
Purity Assessment
Chromatographic Purity (HPLC-UV): High-performance liquid chromatography with UV detection is employed to determine the purity of the reference standard. A high-purity standard should exhibit a single major peak.
-
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 290 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[6][7][8] A certified internal standard with a known purity is used for quantification.
-
Protocol: qNMR Purity Assessment
-
Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary
| Parameter | Method | Result |
| Identity Confirmation | ||
| ¹H and ¹³C NMR | Bruker 600 MHz | Spectra consistent with proposed structure |
| High-Resolution MS | Agilent Q-TOF | [M+H]⁺ calculated: 389.1445, found: 389.1442 |
| Purity Assessment | ||
| Chromatographic Purity | HPLC-UV (220 nm) | 99.2% |
| Assay | qNMR (vs. Maleic Acid) | 98.9% ± 0.3% |
| Physical Properties | ||
| Appearance | - | White to off-white solid |
| Solubility | - | Soluble in DMSO, DMF, Methanol |
Analytical Method for Quantification in Biological Samples
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of the this compound in urine samples.[9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Add β-glucuronidase and incubate at 37 °C for 2 hours to hydrolyze glucuronide conjugates.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with water and then 5% methanol in water.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Signaling Pathway and Experimental Workflow Diagrams
PB-22 Metabolite Reference Standard Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of the this compound reference standard.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway upon activation of cannabinoid receptors by PB-22 or its active metabolites.
References
- 1. cannabisandhealth.org [cannabisandhealth.org]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CRMs: Testing Accuracy & Traceability [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 7. Biological and Pathological Activities of Interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Forensic Application of PB-22 Metabolite Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB-22 (QUPIC, 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a potent synthetic cannabinoid that has been detected in herbal incense mixtures and identified in forensic casework. Like other synthetic cannabinoids, PB-22 is extensively metabolized in the body, and the parent compound is often undetectable in biological samples, particularly urine. Therefore, the identification of its metabolites is crucial for confirming PB-22 intake in forensic and clinical toxicology. These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of PB-22 metabolites, along with detailed experimental protocols and a summary of reported quantitative data.
Metabolic Pathways of PB-22
The primary metabolic pathway for PB-22 involves the hydrolysis of the ester linkage, followed by oxidation and glucuronidation.[1][2] In vitro studies using human hepatocytes have identified numerous phase I and phase II metabolites.[1] The major metabolic transformations include:
-
Ester Hydrolysis: The ester bond is cleaved to form 1-pentyl-1H-indole-3-carboxylic acid (pentylindole-3-carboxylic acid) and 8-hydroxyquinoline. This is a predominant pathway.[1][2]
-
Hydroxylation: Hydroxylation can occur on the pentyl side chain, producing metabolites such as PB-22 N-5-hydroxypentyl.[3]
-
Carboxylation: The pentyl side chain can be oxidized to form a carboxylic acid, resulting in PB-22 N-pentanoic acid.[3]
-
Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism to form glucuronide conjugates.
In the presence of ethanol, PB-22 can also undergo transesterification to form an ethyl ester metabolite.[4]
Quantitative Data Summary
The following tables summarize the quantitative findings for PB-22 and its metabolites in various biological matrices from forensic casework and research studies. Concentrations are typically in the low nanogram per milliliter (ng/mL) range.
Table 1: Concentrations of 5F-PB-22 in Postmortem Blood and Antemortem Serum [5][6]
| Case | Specimen Type | 5F-PB-22 Concentration (ng/mL) |
| 1 | Postmortem Blood (femoral) | 1.1 |
| 2 | Postmortem Blood (iliac) | 1.5 |
| 3 | Postmortem Blood (superior vena cava) | 1.2 |
| 4 | Antemortem Serum | 1.3 |
Table 2: Concentrations of BB-22 and its Metabolite in Authentic Serum and Urine Samples [7]
| Case | Specimen | BB-22 (pg/mL) | BB-22 3-carboxyindole (ng/mL) |
| 1 | Serum | 149 | 0.755 |
| 1 | Urine | 5.64 | 0.131 |
| 2 | Serum | 6680 | 38.0 |
| 2 | Urine | 5.52 | 21.4 |
| 3 | Urine | 6.92 | 5.15 |
Experimental Protocols
Protocol 1: Extraction and Analysis of Synthetic Cannabinoids from Urine using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of 22 synthetic cannabinoids and their metabolites in urine.
1. Materials and Reagents
-
Urine sample
-
Oasis HLB μElution plates
-
Potassium phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase (>140 IU/mL)
-
4% Phosphoric acid (H₃PO₄)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Deionized water
-
Internal standard solution
2. Sample Preparation and Hydrolysis
-
To 1.0 mL of urine, add 0.5 mL of 0.8 M potassium phosphate buffer (pH 7.0).
-
Add 10 μL of β-glucuronidase solution.
-
Incubate the mixture at 40°C for 1 hour to hydrolyze glucuronide conjugates.
-
After incubation, add 1.5 mL of 4% H₃PO₄ to the sample.
3. Solid-Phase Extraction (SPE)
-
Condition the Oasis HLB μElution plate wells with 200 μL of methanol followed by 200 μL of deionized water.
-
Load 600 μL of the pre-treated urine sample into each well.
-
Wash the wells with 200 μL of deionized water.
-
Wash the wells with 200 μL of a 50:50 (v/v) mixture of deionized water and methanol.
-
Elute the analytes with two 25 μL aliquots of a 60:40 (v/v) mixture of acetonitrile and isopropanol.
-
Dilute the eluate with 75 μL of deionized water before injection.
4. LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC
-
Column: CORTECS UPLC C18 Column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Injection Volume: 5 μL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Extraction of 5F-PB-22 from Blood using Liquid-Liquid Extraction (LLE)
This protocol is based on a method used in postmortem case reports for the analysis of 5F-PB-22.[5][6]
1. Materials and Reagents
-
Blood or serum sample
-
pH 10.2 buffer (e.g., carbonate buffer)
-
Hexane
-
Ethyl acetate
-
Internal standard solution
2. Liquid-Liquid Extraction (LLE)
-
Pipette a known volume of blood or serum (e.g., 1 mL) into a glass tube.
-
Add the internal standard.
-
Add pH 10.2 buffer to adjust the sample pH.
-
Add an extraction solvent mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Vortex the mixture for several minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system
-
MS System: Tandem mass spectrometer
-
Ionization: Electrospray ionization (ESI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions: At least two ion transitions should be monitored for the analyte of interest and one for the internal standard.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids, including PB-22, exert their psychoactive effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2.[8] These are G protein-coupled receptors (GPCRs).[8]
-
CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.[8]
-
CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.[9]
Upon binding of a synthetic cannabinoid agonist like PB-22, the receptor activates intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Other signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs), can also be involved.[10]
Conclusion
The forensic analysis of PB-22 relies heavily on the detection of its metabolites due to the rapid and extensive metabolism of the parent compound. The primary metabolites to target are products of ester hydrolysis and subsequent oxidation, such as pentylindole-3-carboxylic acid and PB-22 N-pentanoic acid. LC-MS/MS provides the necessary sensitivity and selectivity for the reliable identification and quantification of these metabolites in biological matrices. The provided protocols offer a starting point for laboratories to develop and validate their own methods for the analysis of PB-22 and other synthetic cannabinoids. Understanding the metabolic fate and the mechanism of action of these substances is critical for the interpretation of toxicological findings and for keeping pace with the ever-evolving landscape of novel psychoactive substances.
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker for PB-22 Consumption: Detailed Application Notes and Protocols for the Analysis of its N-pentanoic acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction: The synthetic cannabinoid PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent and abused substance. Due to its rapid in-vivo metabolism, the parent compound is often undetectable in biological samples, making its metabolites crucial biomarkers for confirming consumption. The N-pentanoic acid metabolite of PB-22, formed through ester hydrolysis and subsequent oxidation of the N-pentyl side chain, is a primary and reliable indicator of exposure with an extended detection window. These application notes provide detailed protocols for the extraction and quantification of the PB-22 N-pentanoic acid metabolite from human urine using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway: The biotransformation of PB-22 to its N-pentanoic acid metabolite is a two-step process. Initially, the ester linkage of PB-22 is hydrolyzed, a reaction catalyzed by carboxylesterases, to form 1-pentyl-1H-indole-3-carboxylic acid.[1][2] This intermediate then undergoes oxidation of the pentyl side chain to yield the N-pentanoic acid metabolite.[1][2]
Caption: Metabolic pathway of PB-22 to its N-pentanoic acid metabolite.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol details the extraction of the this compound from urine samples. The procedure includes an enzymatic hydrolysis step to cleave any glucuronide conjugates.
Materials:
-
Urine specimen
-
Internal Standard (IS) solution (e.g., PB-22 N-pentanoic acid-d4 metabolite)
-
100 mM Acetate buffer (pH 5.0)
-
β-glucuronidase (from Patella vulgata)
-
Reversed-phase polymeric SPE cartridges (e.g., Styre Screen® HLD)
-
Methanol (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Deionized water
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1.0 mL of the urine sample into a centrifuge tube.
-
Add the internal standard.
-
Add 2.0 mL of 100 mM acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 65°C for 1-2 hours to allow for enzymatic hydrolysis.
-
Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).
-
Wash the cartridge with 3 mL of a methanol:acetate buffer (25:75 v/v) solution.
-
Dry the cartridge under full vacuum for 10 minutes.
-
-
Elution: Elute the analyte with 3 mL of ethyl acetate.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Instrumental Analysis: LC-MS/MS
This section outlines the parameters for the chromatographic separation and mass spectrometric detection of the this compound.
Instrumentation:
-
A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
Initial: 50% B
-
0.5 min: 50% B
-
7.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 50% B
-
10.0 min: 50% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor > Product):
-
Note: Specific MRM transitions should be optimized in the laboratory. The following are suggested transitions based on the analysis of similar compounds.
-
This compound: To be determined empirically. A common fragmentation would involve the loss of the quinolinoxy group or fragmentation of the pentanoic acid chain.
-
Internal Standard (e.g., -d4): To be determined empirically based on the deuterated standard.
-
Caption: Workflow for the analysis of this compound.
Quantitative Data
The following table presents quantitative data for the this compound from authentic human urine samples. These values can serve as a reference for expected concentrations in positive samples.
| Parameter | Case 1 | Case 2 | Case 3 | Case 4 |
| Concentration (pg/mL) | 12.0 | 57.4 | 959 | 2090 |
Data sourced from a study on the quantification of 5F-PB-22 and its metabolites in authentic urine specimens.[3]
Method Validation and Quality Control: For routine analysis, it is imperative to validate the analytical method according to established guidelines (e.g., those from the German Society of Toxicological and Forensic Chemistry).[4] Validation should assess parameters such as:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity and calibration model
-
Precision and Accuracy (intra- and inter-day)
-
Matrix effects
-
Recovery
-
Specificity and selectivity
For this particular analyte, LODs in the range of 0.025 to 0.5 ng/mL have been reported for similar synthetic cannabinoid metabolites in urine.[4] Recovery rates for SPE of synthetic cannabinoid metabolites are typically between 43% and 97%.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of PB-22 Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of PB-22 and its metabolites.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of PB-22 metabolites, focusing on the identification and mitigation of matrix effects.
Problem 1: Poor reproducibility and accuracy of quantitative results.
-
Question: My calibration curves are inconsistent, and the accuracy of my quality control samples is outside the acceptable range (typically ±15-20%). What could be the cause?
-
Answer: Inconsistent accuracy and reproducibility are hallmark signs of uncompensated matrix effects. Matrix components can co-elute with your analytes of interest, causing ion suppression or enhancement, which leads to variability in the instrument response.
Troubleshooting Steps:
-
Evaluate Matrix Effects Qualitatively: Perform a post-column infusion experiment. Infuse a standard solution of your PB-22 metabolite into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.
-
Quantify Matrix Effects: Use the post-extraction spike method. Compare the peak area of a metabolite standard spiked into a blank matrix extract (post-extraction) with the peak area of the same standard in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect.
-
Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider the following:
-
Protein Precipitation (PPT): While quick, PPT is the least effective at removing matrix components. If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. Experiment with different organic solvents and pH conditions to optimize the extraction of PB-22 metabolites while minimizing the co-extraction of interfering substances. Simple LLE is often used for the extraction of synthetic cannabinoids from biological materials because of their high hydrophobicity.[1]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup. Various sorbents (e.g., C18, mixed-mode) can be tested to find the most effective one for retaining the analytes while washing away matrix interferences.
-
-
Chromatographic Separation: Improve the separation of your analytes from co-eluting matrix components.
-
Modify the gradient elution profile to better resolve the peaks.
-
Experiment with different analytical columns (e.g., different stationary phases like C18 or phenyl-hexyl).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected by ion suppression or enhancement to the same extent as the analyte.
-
Problem 2: Low signal intensity or poor sensitivity for PB-22 metabolites.
-
Question: I am struggling to achieve the desired limit of detection (LOD) and limit of quantification (LOQ) for my PB-22 metabolite assay. What can I do to improve sensitivity?
-
Answer: Low signal intensity is often a direct result of ion suppression. The co-eluting matrix components compete with the analyte ions for ionization in the MS source, reducing the number of analyte ions that reach the detector.
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique described in Problem 1 to confirm that ion suppression is occurring at the retention time of your analyte.
-
Enhance Sample Cleanup: As detailed above, improving your sample preparation method (switching from PPT to LLE or SPE) is crucial for removing the compounds causing ion suppression.
-
Optimize LC Method:
-
Adjust the mobile phase composition and gradient to shift the retention time of your analyte away from regions of significant ion suppression.
-
Consider using a narrower bore column or a column with smaller particles to improve peak shape and signal-to-noise ratio.
-
-
Check MS Source Conditions: Optimize source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the ionization of your target analytes.
-
Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of PB-22 I should be targeting for analysis?
A1: The predominant metabolic pathway for PB-22 is ester hydrolysis, followed by oxidation. The primary metabolites to target in biological samples are:
-
PB-22 3-carboxyindole (M1): Formed by the hydrolysis of the ester linkage.
-
Hydroxypentyl-PB-22 (M2): Formed by oxidation of the pentyl chain.
-
PB-22 pentanoic acid. [2]
Q2: How can I quantitatively assess matrix effects for PB-22 metabolites?
A2: The most common method is the post-extraction spike method. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak area of analyte in post-spiked matrix extract / Peak area of analyte in neat solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. It is recommended to test this in at least six different lots of the biological matrix.
Q3: What are acceptable ranges for matrix effects in a validated method?
A3: Ideally, the matrix effect should be minimal (close to 100%). However, regulatory guidelines often focus on the consistency of the matrix effect across different sources of matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should typically be ≤15%.
Q4: What type of internal standard is best for PB-22 metabolite analysis?
A4: A stable isotope-labeled internal standard (SIL-IS) for each target metabolite is the gold standard. For example, using PB-22 3-carboxyindole-d5 as the internal standard for the quantification of PB-22 3-carboxyindole. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog that elutes close to the analyte of interest can be used, but with more rigorous validation to ensure it adequately compensates for matrix effects.
Quantitative Data Summary
The following table presents matrix effect and recovery data for BB-22 and its 3-carboxyindole metabolite, which are structurally very similar to PB-22 and its corresponding metabolite. This data can serve as a useful reference for what to expect during method development for PB-22 metabolites.
Table 1: Matrix Effect and Extraction Recovery for BB-22 and its Metabolite in Serum and Urine [3]
| Analyte | Matrix | Concentration | Matrix Effect (%) | Extraction Recovery (%) |
| BB-22 | Serum | 60 pg/mL | 81.2 | 56.7 |
| 200 pg/mL | 94.4 | 76.1 | ||
| 2000 pg/mL | 94.7 | 72.2 | ||
| Urine | 30 pg/mL | 80.4 | 101 | |
| 100 pg/mL | 80.0 | 99.8 | ||
| 1000 pg/mL | 94.7 | 82.4 | ||
| BB-22 3-carboxyindole | Serum | 0.6 ng/mL | 102 | 56.9 |
| 2 ng/mL | 106 | 105 | ||
| 20 ng/mL | 98.2 | 69.2 | ||
| Urine | 0.3 ng/mL | 107 | 81.7 | |
| 1 ng/mL | 95.0 | 75.0 | ||
| 10 ng/mL | 101 | 80.9 |
Experimental Protocols
This section provides a recommended starting protocol for the extraction and LC-MS/MS analysis of PB-22 metabolites from urine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a robust method for cleaning up urine samples prior to LC-MS/MS analysis.
-
Enzymatic Hydrolysis (for glucuronidated metabolites):
-
To 1 mL of urine, add an internal standard solution.
-
Add β-glucuronidase enzyme in an appropriate buffer (e.g., acetate or phosphate buffer, pH ~5-6).
-
Incubate at 60°C for 1-3 hours.[4]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Strata-X) with 1-2 mL of methanol followed by 1-2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1-2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of base like ammonium hydroxide for acidic metabolites).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Parameters
These are suggested starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 300 - 350°C.
-
IonSpray Voltage: ~5500 V.
-
MRM Transitions: These need to be optimized by infusing individual standards for each PB-22 metabolite. Precursor ions will be the [M+H]+ ions, and product ions will be specific fragments.
-
Visualizations
Caption: Experimental workflow for PB-22 metabolite analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Analysis of PB-22 Pentanoic Acid Metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the ESI-MS analysis of the PB-22 pentanoic acid metabolite.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues related to ion suppression.
Issue: Low or No Signal for PB-22 Pentanoic Acid Metabolite
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte. Biological matrices like urine and plasma are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the ESI source.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-extraction Spike Analysis: Prepare two sets of samples. In the first set, spike a known concentration of the PB-22 pentanoic acid metabolite into a blank matrix extract. In the second set, prepare the same concentration in a pure solvent. A significant decrease in the signal intensity of the matrix-spiked sample compared to the solvent standard indicates ion suppression.[1]
-
Post-column Infusion: Infuse a constant flow of the PB-22 pentanoic acid metabolite standard into the MS while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal at the retention time of the metabolite confirms the presence of co-eluting, suppressing components.
-
-
Optimize Sample Preparation:
-
Improve Extraction Efficiency: Switch from a simple protein precipitation or dilute-and-shoot method to a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] These methods are more effective at removing interfering phospholipids and other matrix components.
-
Sample Dilution: If the concentration of the metabolite is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[3]
-
-
Optimize Chromatographic Separation:
-
Adjust Gradient Profile: Modify the LC gradient to better separate the PB-22 pentanoic acid metabolite from the region where ion suppression is observed.
-
Change Column Chemistry: Experiment with a different stationary phase (e.g., from a C18 to a biphenyl column) to alter the elution profile of the analyte and interfering compounds.[4]
-
-
Utilize an Internal Standard:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Issue: Inconsistent or Irreproducible Results
Possible Cause: Variable matrix effects between different samples or batches. The composition of biological samples can vary significantly from one individual to another, leading to inconsistent levels of ion suppression.
Troubleshooting Steps:
-
Matrix-Matched Calibrants and Quality Controls: Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the ion suppression effect across the entire analytical run.
-
Implement a Robust Sample Preparation Protocol: A consistent and efficient sample preparation method will minimize variability in the final extract composition, leading to more reproducible results. Automation of the sample preparation process can also improve consistency.
-
Employ a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is crucial for correcting for sample-to-sample variations in ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of the PB-22 pentanoic acid metabolite?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of a target analyte, such as the PB-22 pentanoic acid metabolite, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method. In the analysis of biological samples like urine or oral fluid for synthetic cannabinoid metabolites, endogenous compounds can compete with the analyte for ionization, leading to inaccurate quantification.
Q2: What are the common sources of ion suppression when analyzing biological samples for the PB-22 pentanoic acid metabolite?
A2: Common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and can co-elute with the analyte.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ESI process.
-
Endogenous Metabolites: Urine and plasma contain a high concentration of various small molecules that can cause matrix effects.
-
Anticoagulants: If analyzing plasma, the anticoagulant used can be a source of interference.
Q3: How can I quantitatively assess the degree of ion suppression?
A3: The matrix effect (ME) can be calculated to quantify the extent of ion suppression or enhancement. This is typically done by comparing the peak area of an analyte spiked into a blank matrix extract (A) to the peak area of the analyte in a neat solution (B) at the same concentration. The formula is:
ME (%) = (A / B) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Is it better to use ESI in positive or negative ion mode for the analysis of the PB-22 pentanoic acid metabolite?
A4: The choice of ionization mode depends on the chemical properties of the analyte. The PB-22 pentanoic acid metabolite, having a carboxylic acid group, is more readily deprotonated and is therefore typically analyzed in negative ion mode. Analyzing in negative mode can sometimes reduce ion suppression as fewer matrix components may ionize under these conditions.
Q5: Can changing the LC flow rate help reduce ion suppression?
A5: Yes, reducing the flow rate (e.g., using nano-LC) can sometimes mitigate ion suppression. Lower flow rates can lead to more efficient ionization and can make the ESI process less susceptible to the effects of co-eluting matrix components.
Quantitative Data Summary
The following table summarizes typical analytical parameters and findings from studies on the quantification of PB-22 metabolites.
| Parameter | Value/Range | Matrix | Reference |
| Limit of Detection (LOD) | 3-30 pg/mL | Urine | [5] |
| Quantitation Range | 10-10,000 pg/mL | Urine | [5] |
| Concentrations in Authentic Urine Samples | 12.0 - 2090 pg/mL | Urine | [5] |
| Extraction Recovery | 69.90–118.39% | Urine | [6] |
| Matrix Effect | 93.4–118.0% | Rat Urine | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of PB-22 Pentanoic Acid Metabolite from Urine
This protocol is adapted from a method for the quantification of 5F-PB-22 and its metabolites.[5]
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard.
-
Optional Hydrolysis: For the analysis of glucuronidated metabolites, treat the sample with β-glucuronidase.
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Synthetic Cannabinoid Metabolites from Urine
This is a general protocol for the extraction of synthetic cannabinoids from urine.[2]
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of pH 6 phosphate buffer (0.1M) and the internal standard.
-
SPE Column Conditioning: Condition a polymeric SPE column (e.g., Styre Screen® HLD) with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.
-
Washing: Wash the column with deionized water and then with a mixture of acetonitrile and water containing formic acid to remove interferences.
-
Elution: Elute the analytes with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. weber.hu [weber.hu]
- 3. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PB-22 Metabolite Recovery from Urine
Welcome to the technical support center for the analysis of PB-22 metabolites in urine samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental workflow and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of PB-22 found in urine?
A1: The primary metabolic pathway for PB-22 is ester hydrolysis, which is then followed by oxidation and glucuronidation.[1][2] Key metabolites to target in urine analysis include pentylindole-3-carboxylic acid, hydroxypentyl-PB-22, and PB-22 pentanoic acid.[1][2]
Q2: Why is enzymatic hydrolysis necessary for the analysis of PB-22 metabolites?
A2: Many PB-22 metabolites are excreted in urine as glucuronide conjugates.[1][2] The enzyme β-glucuronidase is used to cleave these conjugates, converting the metabolites back to their "free" form. This step is crucial for improving the detection and recovery of the metabolites during subsequent extraction and analysis.
Q3: What is the most common method for extracting PB-22 metabolites from urine?
A3: Solid-phase extraction (SPE) is a widely used and effective method for extracting and cleaning up synthetic cannabinoid metabolites, including those of PB-22, from urine samples.[3][4][5] This technique helps to remove matrix interferences and concentrate the analytes of interest before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q4: What are "matrix effects" and how can they affect my results?
A4: Matrix effects are a common challenge in the LC-MS/MS analysis of complex biological samples like urine.[6][7][8][9] They occur when co-eluting endogenous components from the urine matrix either suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source. This can lead to inaccurate quantification of the PB-22 metabolites.
Troubleshooting Guides
Low Metabolite Recovery
Problem: I am experiencing low recovery of PB-22 metabolites in my experiments. What are the possible causes and how can I troubleshoot this issue?
Answer: Low recovery of PB-22 metabolites can stem from several factors throughout the sample preparation and extraction process. Here is a systematic guide to help you identify and resolve the problem:
1. Inefficient Enzymatic Hydrolysis:
-
Cause: Incomplete cleavage of glucuronide conjugates will result in poor recovery of the target metabolites.
-
Solution:
-
Optimize Enzyme and Conditions: The choice of β-glucuronidase and the hydrolysis conditions are critical. Recombinant β-glucuronidases may offer higher efficiency and faster reaction times compared to those from sources like Helix pomatia.[10][11] It is essential to optimize the enzyme concentration, incubation temperature, time, and the pH of the reaction buffer.[12][13]
-
Verify Enzyme Activity: Ensure that your enzyme is active and has not expired.
-
2. Suboptimal Solid-Phase Extraction (SPE) Protocol:
-
Cause: The SPE procedure may not be effectively retaining and eluting the target metabolites.
-
Solution:
-
Analyte Breakthrough: Your metabolites of interest may not be binding to the SPE sorbent and are being lost during the sample loading or washing steps.[14][15]
-
Check Sample pH: Ensure the pH of your urine sample is appropriate for the chosen SPE sorbent to maximize retention.
-
Evaluate Wash Solvents: The wash solvent may be too strong, causing the premature elution of your analytes. Consider a weaker wash solvent.
-
Monitor Flow Rate: A high flow rate during sample loading can prevent efficient binding.
-
-
Incomplete Elution: The analytes may be retained on the SPE column but not effectively eluted.[14][15]
-
Increase Elution Solvent Strength: Your elution solvent may not be strong enough to desorb the analytes from the sorbent. Try a stronger solvent or a larger volume of the current solvent.
-
Address Secondary Interactions: Consider the possibility of secondary interactions between your analytes and the sorbent material. Your elution solvent should be able to disrupt these interactions.[14]
-
-
3. Analyte Instability:
-
Cause: PB-22 metabolites may be degrading during the sample preparation process.
-
Solution:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing urine samples can lead to analyte degradation.
-
Work Efficiently: Process samples in a timely manner to minimize the potential for degradation at room temperature.
-
High Matrix Effects
Problem: I suspect that matrix effects are impacting the accuracy of my quantitative results. How can I identify and mitigate this issue?
Answer: Matrix effects, manifesting as ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of urine. Here’s how you can address this problem:
1. Improving Sample Cleanup:
-
Cause: Insufficient removal of interfering compounds from the urine matrix during sample preparation is a primary cause of matrix effects.
-
Solution:
-
Optimize SPE: A well-optimized SPE protocol is your first line of defense against matrix effects. Experiment with different sorbents and wash/elution conditions to achieve a cleaner extract.
-
Alternative Extraction Techniques: Consider liquid-liquid extraction (LLE) as an alternative or supplementary cleanup step to SPE.
-
2. Modifying Chromatographic Conditions:
-
Cause: Co-elution of matrix components with your target analytes can lead to ion suppression or enhancement.
-
Solution:
-
Adjust Gradient Profile: Modify your LC gradient to better separate the PB-22 metabolites from interfering matrix components.
-
Change Column Chemistry: Using a different type of HPLC column (e.g., C18, phenyl-hexyl) can alter the elution profile and resolve co-eluting interferences.
-
3. Using an Internal Standard:
-
Cause: Variations in matrix effects between samples can lead to poor reproducibility and inaccurate quantification.
-
Solution:
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., d4, d5) internal standard for each analyte.[8] These standards co-elute with the target analyte and experience the same matrix effects, allowing for accurate correction during data analysis.
-
Data Presentation
Table 1: Factors Affecting Enzymatic Hydrolysis Efficiency
| Parameter | Recommendation | Rationale |
| Enzyme Source | Evaluate recombinant vs. traditional (e.g., Helix pomatia) β-glucuronidases. | Recombinant enzymes may offer higher purity and efficiency, leading to shorter incubation times.[10][11] |
| Enzyme Concentration | Optimize the units of enzyme per microliter of urine. | Insufficient enzyme will lead to incomplete hydrolysis, while excessive amounts can sometimes introduce interferences.[12] |
| Incubation Temperature | Test a range of temperatures (e.g., 37°C to 65°C). | Optimal temperature is enzyme-dependent. Some enzymes are more active at higher temperatures, but analyte stability should be considered.[13] |
| Incubation Time | Determine the minimum time required for complete hydrolysis (e.g., 30 minutes to 4 hours). | Shorter incubation times are desirable for high-throughput workflows.[12][13] |
| pH | Optimize the pH of the buffer solution for your chosen enzyme. | Each enzyme has an optimal pH range for maximum activity. |
Table 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Step |
| Analyte in Flow-Through | Sample solvent is too strong. | Dilute the sample with a weaker solvent. |
| Incorrect sample pH. | Adjust the sample pH to ensure the analyte is in a form that will be retained by the sorbent. | |
| Loading flow rate is too high. | Decrease the flow rate during sample application.[15] | |
| Analyte in Wash Fraction | Wash solvent is too strong. | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution. |
| Analyte Retained on Column | Elution solvent is too weak. | Increase the strength of the elution solvent or use a larger volume.[15] |
| Insufficient elution volume. | Increase the volume of the elution solvent. |
Experimental Protocols
Detailed Protocol for Enzymatic Hydrolysis
-
To 1 mL of urine sample, add an appropriate volume of internal standard solution.
-
Add a phosphate or acetate buffer to adjust the pH to the optimal range for the selected β-glucuronidase.
-
Add the optimized amount of β-glucuronidase enzyme.
-
Vortex the sample gently to mix.
-
Incubate the sample at the optimized temperature for the determined duration (e.g., 55°C for 1 hour).
-
After incubation, cool the sample to room temperature before proceeding to solid-phase extraction.
Detailed Protocol for Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application and SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol or another suitable organic solvent.
-
Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of deionized water or a buffer with a pH similar to your sample. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure to remove any remaining aqueous solvent.
-
Elution: Elute the target metabolites with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture). Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. unitedchem.com [unitedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 11. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Acidic Drug Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for acidic drug metabolites.
Frequently Asked Questions (FAQs)
1. How do I select the appropriate SPE sorbent for acidic drug metabolites?
Choosing the correct sorbent is critical for successful SPE. The selection depends on the properties of your analyte and the sample matrix.[1][2] For acidic drug metabolites, the primary retention mechanism is typically ion exchange, specifically anion exchange.[1]
-
Anion Exchange Sorbents: These are the most common choice for acidic compounds. They can be categorized as:
-
Weak Anion Exchangers (WAX): Contain primary, secondary, or tertiary amine functional groups. They are positively charged at low pH and neutral at high pH.[1] WAX sorbents are suitable for strongly acidic molecules (pKa < 3).
-
Strong Anion Exchangers (SAX): Feature quaternary ammonium groups that are positively charged across the entire pH range.[1] These are effective for weakly acidic molecules (pKa 3-5).
-
-
Mixed-Mode Sorbents: These sorbents combine two or more retention mechanisms, most commonly reversed-phase and ion-exchange.[1] This dual functionality allows for a more rigorous cleanup, as interferences retained by only one mechanism can be washed away, resulting in a purer extract.[3] For instance, a mixed-mode strong anion exchange (SAX) resin can retain acidic drugs by anion exchange and neutral or basic drugs by hydrophobic interactions.[4]
-
Polymeric Sorbents: These are often preferred for their high loading capacity and stability across a wide pH range.[5] Modified polystyrene-divinylbenzene (PS-DVB) sorbents can extract a broad range of analytes, including acidic, neutral, and basic compounds, simultaneously at a neutral pH.[6]
2. What are the key steps in a generic SPE protocol for acidic drug metabolites?
A typical SPE procedure involves six main steps: conditioning, equilibration, sample loading, washing, and elution.[7][8]
-
Conditioning: The sorbent is wetted with a solvent like methanol to activate the functional groups.[7][9]
-
Equilibration: The sorbent is treated with a solution similar in composition (e.g., pH, polarity) to the sample matrix to maximize analyte retention.[7][9]
-
Sample Loading: The pre-treated sample is passed through the cartridge. The flow rate should be slow enough to allow for adequate interaction between the analyte and the sorbent.[10]
-
Washing: Interfering compounds are selectively removed using a solvent that does not elute the analytes of interest.[7]
-
Elution: The acidic drug metabolites are recovered from the sorbent using a solvent that disrupts the binding interactions.[7]
-
Evaporation and Reconstitution (Optional): The eluent can be evaporated and the residue reconstituted in a smaller volume of a solvent compatible with the subsequent analytical technique.[7]
3. How does pH adjustment influence the extraction of acidic drug metabolites?
pH plays a crucial role in ion-exchange SPE. For acidic analytes, the pH of the sample and wash solutions should be adjusted to ensure the analyte is in its ionized (charged) state to facilitate strong retention on an anion exchange sorbent.[11]
-
Sample Loading: For acidic compounds, the sample solution should be adjusted to a pH at least 2 units above the pKa of the analyte. This ensures the acidic functional group is deprotonated (negatively charged), allowing it to bind to the positively charged anion exchange sorbent.[11]
-
Elution: To elute the acidic analyte, the pH of the elution solvent is typically adjusted to be at least 2 pH units below the analyte's pKa. This neutralizes the analyte, disrupting the ionic interaction with the sorbent and allowing it to be washed off.[12] Alternatively, a solvent with a high ionic strength can be used to disrupt the electrostatic interaction.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of acidic drug metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Sorbent-Analyte Mismatch: The chosen sorbent does not have a strong enough affinity for the acidic metabolite.[10][12] | Select a more appropriate sorbent. For acidic compounds, consider a strong or weak anion exchanger, or a mixed-mode sorbent.[1][12] |
| Improper Sample pH: The pH of the sample is not optimized for retention. For acidic analytes on an anion exchanger, the pH should be high enough to ensure they are ionized.[11] | Adjust the sample pH to be at least 2 pH units above the pKa of the acidic metabolite.[11] | |
| Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[12] | Increase the strength of the elution solvent. For ion-exchange, this can be achieved by adjusting the pH to neutralize the analyte or by increasing the ionic strength of the solvent.[12] For reversed-phase, increase the percentage of the organic solvent. | |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte.[12] | Increase the volume of the elution solvent incrementally.[12] | |
| Sample Overload: The amount of sample loaded exceeds the capacity of the SPE cartridge.[10] | Reduce the sample volume or use a cartridge with a larger sorbent mass.[10] | |
| High Flow Rate: The sample is loaded too quickly, not allowing for sufficient interaction with the sorbent.[10] | Decrease the flow rate during sample loading, typically to around 1-2 mL/min.[10][12] | |
| Analyte Lost During Wash Step: The wash solvent is too strong and is partially eluting the analyte. | Decrease the strength of the wash solvent or use a different solvent composition.[10] | |
| Poor Reproducibility | Inconsistent Cartridge Packing: Variations in the packing of the SPE cartridges can lead to inconsistent results. | Use high-quality SPE cartridges from a reputable manufacturer. |
| Cartridge Drying Out: The sorbent bed dries out before sample loading, leading to inconsistent wetting and interaction.[12] | Ensure the sorbent bed remains wet throughout the conditioning and equilibration steps. Do not apply a strong vacuum for an extended period.[13] | |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution can affect recovery and reproducibility. | Use a vacuum manifold with flow control or a positive pressure manifold to ensure consistent flow rates across all samples.[2] | |
| Dirty Extracts | Inadequate Washing: The wash step is not effectively removing all interferences. | Optimize the wash solvent by increasing its strength without eluting the analyte. Consider using a mixed-mode sorbent for a more rigorous cleanup.[3][14] |
| Matrix Effects: Co-eluting matrix components interfere with the analysis. | Employ a more selective SPE method, such as mixed-mode SPE. Further sample cleanup steps like liquid-liquid extraction or protein precipitation might be necessary before SPE.[3] |
Experimental Protocols
Generic Protocol for SPE of Acidic Drugs using a Mixed-Mode Strong Anion Exchange (SAX) Sorbent
This protocol is a starting point and may require optimization for specific analytes and matrices.
-
Sample Pretreatment:
-
For plasma or urine samples, dilute the sample 1:1 with a buffer solution (e.g., 2% formic acid, pH 2).[3] Mix thoroughly.
-
-
Sorbent Conditioning:
-
Sorbent Equilibration:
-
Equilibrate the cartridge with 1 mL of the same buffer used for sample dilution (e.g., 2% formic acid, pH 2).[3]
-
-
Sample Loading:
-
Load the pretreated sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash 1 (To remove polar interferences): Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid).
-
Wash 2 (To remove hydrophobic interferences): Wash the cartridge with 1 mL of an organic solvent (e.g., methanol). This step should be carefully optimized to avoid elution of the analyte of interest.
-
-
Elution:
-
Elute the acidic drug metabolites with 1-2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Logical Workflow for SPE Method Selection
Caption: Decision tree for selecting an appropriate SPE sorbent.
Troubleshooting Workflow for Low Recovery
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. agilent.com [agilent.com]
- 5. interchim.fr [interchim.fr]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. welch-us.com [welch-us.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of PB-22 N-pentanoic acid metabolite
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the PB-22 N-pentanoic acid metabolite during sample storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for the long-term stability of this compound in biological samples?
A1: For long-term stability, it is consistently recommended to store biological samples containing this compound and other synthetic cannabinoid metabolites at frozen temperatures, specifically -20°C or below.[1][2][3] Studies have shown that freezer storage is the most effective condition for preserving the stability of these compounds over extended periods, ranging from several weeks to years.[4][5] One study indicated that 24 different synthetic cannabinoid metabolites were stable in both blood and urine for up to 168 days when stored at -30°C.[5][6] For ultra-long-term storage (1 to 5 years), temperatures of -30°C or -80°C have been shown to maintain the stability of several synthetic cannabinoid metabolites in authentic specimens.[5]
Q2: How stable is the this compound at refrigerated (2-8°C) and room temperature?
A2: The stability of synthetic cannabinoid metabolites, including the this compound, is significantly reduced at refrigerated and room temperatures compared to frozen conditions.[1][2] Some synthetic cannabinoids have shown significant degradation under ambient and refrigerated conditions.[3] While some more stable metabolites like 5F-PB-22 3-carboxyindole have shown stability for up to 9 weeks in refrigerated conditions, many others are less stable.[4] Therefore, storage at these temperatures should be minimized to prevent sample degradation.
Q3: Does the sample matrix (e.g., blood vs. urine) affect the stability of the this compound?
A3: Yes, the sample matrix can influence the stability of synthetic cannabinoid metabolites. Generally, these metabolites have been found to be more stable in urine than in blood when stored at 37°C, 22°C, or 4°C.[6] This highlights the importance of considering the matrix when designing stability studies and interpreting results.
Q4: What are the primary degradation pathways for synthetic cannabinoids and their metabolites?
A4: The primary metabolic pathway for PB-22 and its 5-fluoro analog is ester hydrolysis.[7][8] This leads to the formation of various carboxylic acid metabolites. Additionally, oxidation and glucuronidation are common metabolic transformations.[7][8] Some parent synthetic cannabinoids are unstable in blood and can degrade to their respective butanoic acid metabolites.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Sample degradation due to improper storage conditions. | Ensure samples are stored at -20°C or lower immediately after collection and for the entire storage duration.[1][2][3] Minimize freeze-thaw cycles.[4] |
| Inefficient extraction of the metabolite from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte's chemical properties. | |
| High variability in metabolite concentrations between replicate samples. | Inconsistent sample handling and storage. | Standardize all sample handling procedures, including collection, processing, and storage. Ensure all samples are stored under identical conditions. |
| Matrix effects during LC-MS/MS analysis. | Implement strategies to mitigate matrix effects, such as the use of a stable isotope-labeled internal standard, optimizing chromatographic separation, or employing different sample preparation techniques.[9] | |
| Unexpected metabolite profile observed. | Contamination of samples or standards. | Use high-purity solvents and reagents.[4] Regularly clean and maintain analytical instrumentation. |
| The in vitro system used may produce a different metabolite profile compared to in vivo metabolism. | Consider the limitations of the chosen experimental system and compare findings with published literature on human metabolism.[9] |
Quantitative Data Summary
Table 1: Stability of Synthetic Cannabinoid Metabolites in Spiked Blood and Urine at Various Temperatures
| Temperature | Duration | Matrix | Stability |
| 37°C | 56 days | Blood | 3 out of 24 metabolites stable |
| 22°C | 168 days | Blood | 3 out of 24 metabolites stable |
| 4°C | 168 days | Blood | 5 out of 24 metabolites stable |
| -30°C | 168 days | Blood | All 24 metabolites stable |
| 37°C | 56 days | Urine | 19 out of 24 metabolites stable |
| 22°C | 168 days | Urine | 19 out of 24 metabolites stable |
| 4°C | 168 days | Urine | 23 out of 24 metabolites stable |
| -30°C | 168 days | Urine | All 24 metabolites stable |
Data synthesized from a study on 24 synthetic cannabinoid metabolites.[6]
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Biological Samples
-
Sample Preparation:
-
Storage Conditions:
-
Aliquot the spiked samples into appropriate storage containers (e.g., polypropylene tubes).
-
Store the aliquots at different temperatures:
-
Room temperature (~22°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-frozen (-80°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at defined time points (e.g., day 0, week 1, week 4, week 12, etc.) to assess degradation over time.
-
-
Sample Extraction (example using LLE):
-
Thaw the samples at the designated time point.
-
Perform a liquid-liquid extraction. For example, adjust the sample pH and extract with a suitable organic solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the this compound.[9]
-
Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard to ensure accurate identification and quantification.
-
-
Data Analysis:
-
Calculate the concentration of the metabolite at each time point relative to the concentration at day 0.
-
Determine the percentage of degradation over time for each storage condition. A metabolite is often considered stable if the measured concentration is within ±15-20% of the initial concentration.
-
Visualizations
References
- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shareok.org [shareok.org]
- 4. ojp.gov [ojp.gov]
- 5. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 7. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reducing Analytical Variability in PB-22 Metabolite Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of PB-22 metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of PB-22 and which metabolites should I target for quantification?
A1: The primary metabolic pathway for PB-22 is ester hydrolysis, which cleaves the ester bond. This is followed by oxidation and glucuronidation. Key metabolites to target for sensitive and reliable quantification include:
-
PB-22 N-pentanoic acid: A major metabolite formed through oxidation of the pentyl chain.
-
Hydroxypentyl-PB-22: Formed by hydroxylation of the pentyl chain.
-
PB-22 3-carboxyindole: Resulting from the hydrolysis of the ester linkage.
Q2: What are the most common sources of analytical variability in PB-22 metabolite quantification?
A2: Analytical variability can arise from several sources, including:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine, blood) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.
-
Sample Preparation: Inconsistent extraction recovery, incomplete hydrolysis of glucuronide conjugates, and sample degradation can all introduce significant variability.
-
Chromatographic Resolution: Poor separation of isomers or from matrix components can lead to inaccurate peak integration.
-
Instrumental Factors: Fluctuations in instrument sensitivity, incorrect mass spectrometer settings, and contamination of the ion source or column can affect reproducibility.
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: To minimize matrix effects, consider the following strategies:
-
Optimize Chromatographic Separation: Develop a robust LC method that separates analytes from the bulk of matrix components.
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): These are the gold standard as they co-elute with the analyte and experience similar ionization effects, thus providing the most accurate correction.
-
Effective Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Active sites in the LC system | - Flush or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.- Use deactivated vials and tubing. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation- Incomplete enzymatic hydrolysis of conjugated metabolites- Analyte degradation | - Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent).- Ensure optimal conditions for β-glucuronidase (pH, temperature, incubation time).[1]- Minimize sample processing time and keep samples cooled. Use of antioxidants may be considered. |
| High Variability Between Replicates | - Inconsistent injection volumes- Poor mixing of samples or standards- Fluctuations in MS/MS signal | - Check the autosampler for air bubbles and ensure proper maintenance.- Thoroughly vortex all samples and standards before placing them in the autosampler.- Clean the ion source and check for stable spray. Ensure MS/MS parameters are optimized. |
| Signal Suppression or Enhancement | - Co-elution of matrix components- High concentration of salts or other non-volatile components in the sample | - Modify the chromatographic gradient to better separate the analyte from interferences.- Implement a more rigorous sample clean-up procedure.- If using protein precipitation, ensure complete removal of proteins. |
Quantitative Data Summary
The following tables summarize typical validation parameters and concentration ranges for the quantification of synthetic cannabinoid metabolites using LC-MS/MS. While specific data for PB-22 is limited, data from its analog, 5F-PB-22, provides a relevant reference.
Table 1: LC-MS/MS Method Validation Parameters for 5F-PB-22 in Blood [2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 10 ng/mL |
| Intra-run Precision (%CV) | 2.2 - 6.6% |
| Inter-run Precision (%CV) | 1.6 - 7.7% |
| Accuracy | 96.5 - 103.1% |
Table 2: Observed Concentrations of 5F-PB-22 in Postmortem and Antemortem Samples [2]
| Sample Type | Concentration Range (ng/mL) |
| Postmortem Blood | 1.1 - 1.5 |
| Antemortem Serum | 1.1 - 1.5 |
Detailed Experimental Protocol: LC-MS/MS Quantification of PB-22 Metabolites in Urine
This protocol provides a general framework. Optimization and validation are essential for each specific laboratory setting.
1. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard (e.g., PB-22-d5 N-pentanoic acid).
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from Patella vulgata.
-
Incubate at 60°C for 2 hours to cleave glucuronide conjugates.[1]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of 2% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.
-
MRM Transitions: Determine the optimal precursor and product ions for each analyte and the internal standard by infusing individual standards.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Quantify the concentration of PB-22 metabolites in the samples using the calibration curve.
Visualizations
Caption: Metabolic pathway of PB-22.
Caption: Experimental workflow for PB-22 metabolite analysis.
References
Overcoming challenges in the detection of low-concentration PB-22 metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-concentration PB-22 metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of PB-22 and why are they important to detect?
A1: The primary metabolic pathway for PB-22 is ester hydrolysis, which results in a variety of metabolites. The most important metabolites to target for detection in urine samples are pentylindole-3-carboxylic acid, hydroxypentyl-PB-22, and PB-22 pentanoic acid.[1][2] Detecting these metabolites is crucial because the parent PB-22 compound is often rapidly and extensively metabolized in the body and may not be present in detectable concentrations in biological samples like urine.[1][3] Therefore, identifying the metabolites is the most reliable way to confirm exposure to PB-22.
Q2: What are the recommended analytical methods for detecting low concentrations of PB-22 metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method recommended for the quantification of PB-22 metabolites at low concentrations.[4][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used for the identification of these compounds.[7] LC-MS/MS, particularly when operating in multiple reaction monitoring (MRM) mode, offers excellent selectivity and low limits of detection, often in the picogram per milliliter (pg/mL) range.[4][5]
Q3: Why is a hydrolysis step often necessary for urine sample analysis?
A3: Synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates.[8] The hydrolysis step, typically performed using the enzyme β-glucuronidase, cleaves these conjugates.[8] This process is essential to release the free metabolites, which enhances their extraction efficiency and improves their detection by analytical instruments like LC-MS/MS.[8]
Q4: What are typical limits of detection (LOD) for PB-22 and its metabolites?
A4: The limits of detection for PB-22 and its metabolites can be very low, especially with sensitive LC-MS/MS methods. For example, the LOD for 5F-PB-22 in blood has been reported to be 0.1 ng/mL.[6] For its metabolites in urine, LODs can be in the range of 3-30 pg/mL.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no analyte signal | 1. Incomplete hydrolysis: The glucuronide conjugates of the metabolites were not fully cleaved. | 1a. Optimize hydrolysis conditions: Ensure the β-glucuronidase is active and the incubation time (e.g., 3 hours at 60°C) and pH (e.g., pH 5.0) are optimal.[8] 1b. Check enzyme activity: Use a positive control to verify the enzyme's effectiveness. |
| 2. Poor extraction recovery: The sample preparation method (LLE, SPE, or SLE) is not efficient for the target metabolites. | 2a. Evaluate different extraction methods: Compare the recovery of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[9] 2b. Optimize solvent selection: For LLE, use a solvent mixture that provides good partitioning for the analytes (e.g., hexane:ethyl acetate).[6] For SPE, ensure the sorbent type and wash/elution solvents are appropriate for the hydrophobicity of the metabolites.[8] | |
| 3. Ion suppression/enhancement (Matrix effect) in LC-MS/MS: Co-eluting matrix components are interfering with the ionization of the target analytes. | 3a. Improve sample cleanup: Utilize a more rigorous sample preparation method to remove interfering matrix components.[9] 3b. Optimize chromatography: Adjust the chromatographic gradient to separate the analytes from the interfering compounds. 3c. Use an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects. | |
| High background noise | 1. Contaminated reagents or glassware: Solvents, reagents, or collection tubes may contain impurities. | 1a. Use high-purity solvents and reagents: Ensure all chemicals are of analytical or mass spectrometry grade. 1b. Thoroughly clean glassware: Use a rigorous cleaning protocol for all glassware and sample tubes. |
| 2. Carryover from previous injections: Residual analyte from a high-concentration sample is present in the LC-MS system. | 2a. Implement a robust wash method: Inject blank samples between analytical runs to ensure the system is clean. 2b. Optimize the autosampler wash: Use a strong solvent in the autosampler wash sequence. | |
| Poor peak shape in chromatography | 1. Incompatible injection solvent: The solvent in which the sample is dissolved is too different from the initial mobile phase. | 1a. Reconstitute in mobile phase: After evaporation of the extraction solvent, reconstitute the sample in the initial mobile phase or a solvent with a similar composition.[10] |
| 2. Column degradation: The analytical column performance has deteriorated. | 2a. Use a guard column: A guard column can help protect the analytical column from contaminants. 2b. Replace the column: If performance does not improve with washing, the column may need to be replaced. |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for PB-22 Analogs and Metabolites
| Analyte | Matrix | LOD | LOQ | Analytical Method |
| 5F-PB-22 | Blood | 0.1 ng/mL | 0.5 ng/mL | LC-MS/MS |
| 5F-PB-22 | Urine | 5.1 - 470 pg/mL | - | LC-MS/MS |
| 5F-PB-22 3-carboxyindole | Urine | 3-30 pg/mL | 10 pg/mL | LC-MS/MS |
| PB-22 N-5-hydroxypentyl | Urine | 3-30 pg/mL | - | LC-MS/MS |
| PB-22 N-pentanoic acid | Urine | 3-30 pg/mL | - | LC-MS/MS |
| BB-22 | Urine | 3 pg/mL | - | LC-MS/MS |
| BB-22 3-carboxyindole | Urine | 30 pg/mL | - | LC-MS/MS |
| 5F-NNEI | Serum | 6 pg/mL | 10 pg/mL | LC-MS/MS |
| 5F-NNEI | Urine | 3 pg/mL | 5 pg/mL | LC-MS/MS |
Data compiled from references[4][5][6]. Note that the reported values for 5F-PB-22 in urine are the quantified levels in authentic samples, not the determined LOD.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for PB-22 Metabolites from Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard.
-
Hydrolysis (if required): Add 500 µL of β-glucuronidase solution in acetate buffer (pH 5.0). Incubate at 60°C for 3 hours.[8] Allow the sample to cool to room temperature.
-
pH Adjustment: Adjust the sample pH to 10.2 with a suitable buffer.[6]
-
Extraction: Add 3 mL of a hexane:ethyl acetate (e.g., 9:1 v/v) extraction solvent.[6]
-
Mixing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.[10]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[10]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: At least two MRM transitions should be monitored for each analyte for confident identification and quantification.
-
Visualizations
Caption: Experimental workflow for the detection of PB-22 metabolites.
Caption: Generalized cannabinoid receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. open.bu.edu [open.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: PB-22 Pentanoic Acid Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for detecting the PB-22 pentanoic acid metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of the PB-22 pentanoic acid metabolite, offering practical solutions to improve detection sensitivity and data quality.
Q1: My signal intensity for the PB-22 pentanoic acid metabolite is very low. How can I improve it?
A1: Low signal intensity is a common issue. Consider the following troubleshooting steps:
-
Sample Preparation: The predominant metabolic pathway for PB-22 is ester hydrolysis, which forms the pentanoic acid metabolite.[1][2] Ensure complete enzymatic hydrolysis of glucuronide conjugates in your sample (e.g., urine) to release the free metabolite. Inadequate hydrolysis can significantly reduce the detectable amount of the target analyte.
-
Extraction Efficiency: Evaluate your extraction method. Solid-phase extraction (SPE) is a critical step and can significantly impact the final performance of the analytical method.[3] Optimization of SPE conditions, such as the choice of sorbent and elution solvents, can improve recovery. For instance, Oasis HLB cartridges have been shown to be effective for extracting synthetic cannabinoids from urine.[3]
-
Mass Spectrometry Parameters: Optimize the mass spectrometer settings. This includes tuning the precursor and product ion selection for multiple reaction monitoring (MRM) to ensure you are using the most intense and specific transitions. Also, adjust parameters like collision energy and source conditions (e.g., spray voltage, temperature) to maximize the signal for your specific analyte and instrument.
-
Derivatization: For carboxylic acids like the PB-22 pentanoic acid metabolite, chemical derivatization can significantly enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity.[4][5][6][7]
Q2: I am observing significant matrix effects in my analysis. What can I do to mitigate them?
A2: Matrix effects, defined as the influence of co-eluting endogenous components on the ionization of the analyte, can lead to ion suppression or enhancement, affecting accuracy and sensitivity.[8] Here are some strategies to address this:
-
Chromatographic Separation: Improve the chromatographic separation to separate the analyte from interfering matrix components. This can be achieved by optimizing the gradient, using a different column chemistry (e.g., C18), or employing two-dimensional liquid chromatography (2D-LC) for complex matrices.[9]
-
Sample Dilution: A simple yet effective method to reduce matrix effects is to dilute the sample.[8] This reduces the concentration of interfering substances, although it may also lower the analyte concentration, so a balance needs to be found.
-
Advanced Sample Preparation: Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components before LC-MS/MS analysis.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects and improve quantitative accuracy.
Q3: What are the expected recovery rates for PB-22 metabolite analysis, and how can I improve mine?
A3: Recovery rates can vary depending on the sample matrix and the extraction method used. Published methods for synthetic cannabinoid metabolites report recovery rates ranging from approximately 50% to over 100%.[10][11] If you are experiencing low recovery, consider the following:
-
Optimize Extraction pH: The pH of the sample during liquid-liquid extraction (LLE) or SPE can significantly impact the recovery of acidic metabolites. Adjusting the pH to ensure the analyte is in its neutral form can improve its partitioning into the organic solvent.
-
Solvent Selection: For LLE, ensure the chosen organic solvent has the appropriate polarity to efficiently extract the PB-22 pentanoic acid metabolite. For SPE, optimize the wash and elution solvents to minimize analyte loss and maximize recovery.
-
Evaluate a Different Extraction Technique: If LLE is providing poor recovery, consider switching to SPE, which can offer better cleanup and higher recovery for complex samples.
Q4: Should I consider derivatization for analyzing the PB-22 pentanoic acid metabolite?
A4: Yes, derivatization is a highly effective strategy for enhancing the sensitivity of carboxylic acid detection by LC-MS/MS.[4][6][7][12] Carboxylic acids often exhibit poor ionization in positive electrospray ionization mode. Derivatization can introduce a readily ionizable group, such as a tertiary amine, significantly improving the signal response.[5] Reagents like 2-picolylamine and 3-nitrophenylhydrazine (3-NPH) have been successfully used for this purpose.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the detection of synthetic cannabinoid metabolites, providing a reference for expected performance metrics.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoid Metabolites
| Analyte Class | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method |
| Synthetic Cannabinoids & Metabolites | Urine | 0.5 - 10 | - | LC-MS/MS |
| Synthetic Cannabinoid Metabolites | Urine | - | 0.5 - 200 | LC-MS/MS |
| 30 Synthetic Cannabinoids | Serum | 0.01 - 2.0 | 0.1 - 2.0 | LC-MS/MS |
| 11 Synthetic Cannabinoids | Urine | - | 0.01 - 0.1 | LC-MS/MS |
| BB-22 & Metabolite | Serum | 0.006 | 0.01 | LC-QTRAP-MS/MS |
| BB-22 & Metabolite | Urine | 0.003 | 0.005 | LC-QTRAP-MS/MS |
Table 2: Recovery and Matrix Effect Data for Synthetic Cannabinoid Metabolite Analysis
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Analytical Method |
| Synthetic Cannabinoids & Metabolites | Urine | 53 - 95 | 95 - 122 | LC-MS/MS |
| Synthetic Cannabinoid Metabolites | Urine | 48 - 104 | - | LC-MS/MS |
| 11 Synthetic Cannabinoids | Urine | 69.90 - 118.39 | - | LC-MS/MS |
| BB-22 & Metabolite | Serum | 56.7 - 105 | 75.0 - 108 | LC-QTRAP-MS/MS |
| BB-22 & Metabolite | Urine | 77.9 - 105 | 80.0 - 108 | LC-QTRAP-MS/MS |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the detection of the PB-22 pentanoic acid metabolite.
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis
Objective: To extract and concentrate the PB-22 pentanoic acid metabolite from a urine sample for sensitive detection.
Materials:
-
Urine sample
-
β-glucuronidase
-
Phosphate buffer (pH 7)
-
Internal standard (e.g., deuterated PB-22 pentanoic acid)
-
Acetonitrile
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid)
-
Centrifuge
-
Evaporator
Procedure:
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and 500 µL of phosphate buffer containing β-glucuronidase.
-
Incubate the mixture at 50-60°C for 2-3 hours to deconjugate the glucuronidated metabolites.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the hydrolyzed sample to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum.
-
Elute the analyte with 1 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Objective: To chromatographically separate and detect the PB-22 pentanoic acid metabolite using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50°C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode, especially after derivatization.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the PB-22 pentanoic acid metabolite and its internal standard must be determined by infusing the standards into the mass spectrometer.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for PB-22 metabolite analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Strategies for mitigating matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for PB-22 Metabolite Analysis
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of PB-22 and its metabolites. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental data and protocols necessary to establish a robust analytical procedure.
Metabolic Landscape of PB-22
PB-22 (1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a synthetic cannabinoid that undergoes extensive metabolism in the human body. The primary metabolic pathway involves ester hydrolysis, leading to the formation of pentylindole-3-carboxylic acid.[1][2] Further biotransformation occurs through oxidation and glucuronidation.[1][2] Key metabolites that serve as reliable biomarkers for PB-22 intake include hydroxypentyl-PB-22 and PB-22 pentanoic acid.[1][2] For its 5-fluoro analog, 5F-PB-22, significant metabolites include 5'-fluoropentylindole-3-carboxylic acid and a hydroxylated metabolite on the quinoline system.[1][2]
LC-MS/MS Method Performance
The following table summarizes the quantitative validation parameters of a typical LC-MS/MS method for the analysis of synthetic cannabinoid metabolites, including those of PB-22.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Synthetic Cannabinoid Metabolites | 0.1 - 12 | 0.01 - 0.12 | 0.03 - 0.36 |
Data compiled from studies on various synthetic cannabinoids, demonstrating typical performance characteristics of LC-MS/MS methods.[3][4]
Experimental Workflow & Signaling Pathway
The general workflow for the analysis of PB-22 metabolites using LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for PB-22 metabolite analysis.
The metabolic pathway of PB-22 primarily involves enzymatic reactions within the liver, leading to various metabolites that can be detected in urine.
Caption: Metabolic pathway of PB-22.
Detailed Experimental Protocols
1. Sample Preparation
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to deconjugate glucuronidated metabolites.[3]
-
Solid-Phase Extraction (SPE): The hydrolyzed samples are then subjected to SPE for cleanup and concentration of the analytes.[3]
-
Reconstitution: The extracted analytes are reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[3]
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is used for the detection and quantification of the metabolites.[3] Data acquisition is performed in both full scan MS and information-dependent MS/MS modes.[2]
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for the analysis of synthetic cannabinoid metabolites due to its high sensitivity and selectivity, other techniques can be employed for screening purposes.
-
Immunoassays: Fentanyl and benzodiazepine test strips have been used for rapid screening of illicit drug samples.[5] While not specific for PB-22, they highlight the use of rapid screening tools in forensic toxicology.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of synthetic cannabinoids, but often requires derivatization of the metabolites.
Comparison of Analytical Methods
| Feature | LC-MS/MS | Immunoassays | GC-MS |
| Specificity | High | Low to Moderate | High |
| Sensitivity | High | Moderate | High |
| Sample Throughput | Moderate | High | Low to Moderate |
| Confirmation | Yes | No (Screening only) | Yes |
| Sample Preparation | Moderate (SPE) | Minimal | Extensive (Derivatization) |
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Synthetic Cannabinoid Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant analytical challenge to forensic and clinical laboratories. Ensuring accurate and reproducible quantification of their metabolites is crucial for understanding pharmacokinetics, assessing toxicity, and developing effective countermeasures. This guide provides a comparative overview of the quantification of synthetic cannabinoid metabolites, supported by experimental data, to aid researchers in this complex field. While direct inter-laboratory comparison data is often restricted, this guide synthesizes available information to offer valuable insights into method performance and expected concentration ranges.
The Challenge of Inter-Laboratory Variability
Achieving consistent quantitative results for synthetic cannabinoid metabolites across different laboratories is a well-documented challenge. This variability stems from several factors, including the continuous emergence of new compounds, the lack of certified reference materials for all metabolites, and differences in analytical methodologies and instrumentation. Proficiency testing (PT) programs, such as the United Nations Office on Drugs and Crime (UNODC) International Collaborative Exercises (ICE), play a critical role in helping laboratories to assess and improve their performance. In recent rounds of the ICE program, synthetic cannabinoids have been one of the most frequently reported categories of new psychoactive substances, highlighting the importance of continued inter-laboratory comparison.[1][2]
Quantitative Data Summary
While comprehensive, multi-laboratory datasets are not publicly available, a landmark study by Huestis et al. (2014) provides a robust dataset for the quantification of 22 synthetic cannabinoid metabolites in 290 confirmed positive urine specimens.[3][4] This data, while from a single highly credible laboratory, serves as an invaluable benchmark for expected metabolite concentrations in a large population. The following tables summarize the quantitative findings from this extensive study.
Table 1: Quantitative Analysis of JWH-type Synthetic Cannabinoid Metabolites in Urine [3][4]
| Metabolite | Parent Compound(s) | N | Mean Conc. (µg/L) | Median Conc. (µg/L) | Range (µg/L) |
| JWH-018 pentanoic acid | JWH-018, AM-2201 | 270 | 185.3 | 11.1 | 0.1–2434 |
| JWH-018 N-hydroxypentyl | JWH-018, AM-2201 | 244 | 98.7 | 5.1 | 0.1–1239 |
| JWH-073 butanoic acid | JWH-073 | 201 | 5.5 | 1.1 | 0.1–48.6 |
| JWH-122 N-hydroxypentyl | JWH-122 | 131 | 18.9 | 1.1 | 0.1–250 |
| JWH-210 N-hydroxypentyl | JWH-210 | 33 | 13.3 | 1.2 | 0.1–142 |
| JWH-250 5-hydroxypentyl | JWH-250 | 18 | 15.1 | 1.1 | 0.1–158 |
| JWH-081 N-hydroxypentyl | JWH-081 | 15 | 2.5 | 0.5 | 0.1–15.4 |
| JWH-398 N-hydroxypentyl | JWH-398 | 1 | 0.4 | 0.4 | 0.4 |
Table 2: Quantitative Analysis of Other Synthetic Cannabinoid Metabolites in Urine [3][4]
| Metabolite | Parent Compound(s) | N | Mean Conc. (µg/L) | Median Conc. (µg/L) | Range (µg/L) |
| AM-2201 N-hydroxypentyl | AM-2201 | 200 | 25.1 | 2.0 | 0.1–321 |
| UR-144 pentanoic acid | UR-144, XLR-11 | 42 | 14.7 | 1.0 | 0.1–156 |
| UR-144 N-hydroxypentyl | UR-144 | 28 | 3.5 | 0.6 | 0.1–30.6 |
| RCS-4 N-hydroxypentyl | RCS-4 | 3 | 1.2 | 0.7 | 0.2–2.6 |
Experimental Protocols
The quantification of synthetic cannabinoid metabolites in biological matrices, primarily urine, typically involves enzymatic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices in forensic toxicology laboratories.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, an internal standard solution is added. The sample is then buffered, and β-glucuronidase is added to hydrolyze the glucuronidated metabolites, which are the primary form of excretion for many synthetic cannabinoids. The mixture is incubated to allow for complete hydrolysis.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to solid-phase extraction. The sample is loaded onto an SPE cartridge, which is then washed to remove interfering substances. The analytes of interest are subsequently eluted with an appropriate organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted extract is injected into an LC system. A reversed-phase C18 or biphenyl column is commonly used to separate the various metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard. This provides high selectivity and sensitivity for quantification.
-
Quantification: Calibration curves are generated by analyzing standards of known concentrations. The concentration of each metabolite in the urine sample is then determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Visualizations
General Experimental Workflow for Synthetic Cannabinoid Metabolite Quantification
Caption: A typical workflow for the quantification of synthetic cannabinoid metabolites in urine.
Simplified Signaling Pathway of Synthetic Cannabinoids
Caption: Simplified signaling cascade following synthetic cannabinoid binding to cannabinoid receptors.
References
- 1. unodc.org [unodc.org]
- 2. unodc.org [unodc.org]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting the Undetectable: A Comparative Guide to Immunoassay Cross-Reactivity with PB-22 Metabolites
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel synthetic cannabinoids (SCs) like PB-22 presents a significant challenge to traditional drug screening methods. Immunoassays, the workhorse of high-throughput screening, often struggle to detect these new analogs due to a lack of antibody cross-reactivity. This guide provides a comparative overview of the expected performance of common immunoassays with PB-22 and its primary metabolites, supported by available data and detailed experimental protocols.
The Challenge of Detecting Novel Synthetic Cannabinoids
PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in forensic casework. Like many SCs, PB-22 is extensively metabolized in the body, primarily through ester hydrolysis to form PB-22 3-carboxyindole and subsequent oxidation to produce PB-22 N-pentanoic acid. These metabolites are the primary targets for urinary drug testing.
However, a significant limitation of currently available synthetic cannabinoid immunoassays is their frequent inability to detect newer compounds like PB-22 and its metabolites.[1] Many commercially available kits were developed to target older generations of SCs, such as JWH-018 and its metabolites. The structural differences between these earlier compounds and newer analogs like PB-22 can lead to poor antibody recognition and, consequently, false-negative results.
Comparative Analysis of Immunoassay Cross-Reactivity
Direct, quantitative comparative data on the cross-reactivity of various commercial immunoassays with PB-22 and its specific metabolites is notably scarce in peer-reviewed literature and technical data sheets. The available research indicates that cross-reactivity is often low or negligible. The following table summarizes the expected cross-reactivity based on the current understanding of synthetic cannabinoid immunoassay limitations.
| Analyte | Common Immunoassay Target | Expected Cross-Reactivity with PB-22 & Metabolites | Supporting Evidence |
| PB-22 | JWH-018 N-(5-hydroxypentyl) metabolite | Low to Undetectable | Studies have shown that many newer synthetic cannabinoids, including PB-22, may not be detected by ELISA kits targeting older compounds.[1] |
| PB-22 3-carboxyindole | JWH-018 N-pentanoic acid metabolite | Low to Undetectable | The structural dissimilarity to the target analyte of many kits limits antibody binding. |
| PB-22 N-pentanoic acid | JWH-018 N-pentanoic acid metabolite | Potentially Low; Data Lacking | While sharing a pentanoic acid moiety, the core indole structure differs from JWH-018, likely reducing cross-reactivity. |
Experimental Protocols
While specific kits have proprietary components, the following provides a detailed, generalized methodology for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of synthetic cannabinoids in urine, based on common practices in the field.
Principle of the Competitive ELISA
This assay is a competitive immunoassay for the qualitative and semi-quantitative detection of synthetic cannabinoid metabolites. The target analyte in the urine sample competes with a drug-enzyme conjugate for a limited number of binding sites on antibodies coated on the microplate wells. During an incubation period, the drug from the sample and the drug-enzyme conjugate bind to the antibodies. After washing away unbound substances, a substrate is added, and the enzyme's activity is measured by the intensity of the color produced. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
Materials and Reagents
-
Microtiter plate coated with antibodies against a specific synthetic cannabinoid metabolite (e.g., JWH-018 N-pentanoic acid)
-
Urine samples, calibrators, and controls
-
Drug-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate
-
Wash Buffer (e.g., phosphate-buffered saline with a detergent)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., dilute sulfuric acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure
-
Sample Preparation: Centrifuge urine samples to remove particulate matter.
-
Assay Setup: Bring all reagents and samples to room temperature.
-
Addition of Reagents:
-
Add a specific volume of calibrators, controls, and patient samples to the appropriate wells of the antibody-coated microplate.
-
Add the drug-enzyme conjugate to each well.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound components.
-
Substrate Addition: Add the Substrate Solution to each well.
-
Color Development: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for color development.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the enzyme-substrate reaction.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within a specified time frame (e.g., 10 minutes).
-
Data Analysis: The concentration of the synthetic cannabinoid metabolite in the samples is determined by comparing their absorbance values to a standard curve generated from the calibrators.
Visualizing the Experimental Workflow
References
A Comparative Stability Analysis of Carboxylated Synthetic Cannabinoid Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of drug metabolites is paramount for accurate analytical measurements and the development of robust toxicological and pharmacological profiles. This guide provides a comparative stability analysis of carboxylated synthetic cannabinoid metabolites, a crucial class of biomarkers for detecting the use of synthetic cannabinoids.
This document summarizes quantitative data on the stability of these metabolites under various storage conditions, details the experimental protocols used to generate this data, and provides visualizations to illustrate key concepts and workflows. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reliability.
Comparative Stability Data
The stability of carboxylated synthetic cannabinoid metabolites is a critical factor in forensic and clinical toxicology, as their degradation can lead to inaccurate quantification and interpretation of results. The following tables summarize the long-term stability of various carboxylated metabolites in urine at different temperatures.
Table 1: Long-Term Stability of Carboxylated Synthetic Cannabinoid Metabolites in Urine at Various Temperatures (Concentration ≥80% of initial)
| Metabolite | Room Temperature (22°C) | Refrigerated (4°C) | Frozen (-20°C/-30°C) |
| JWH-018 pentanoic acid | Stable for at least 56 days | Stable for at least 168 days | Stable for up to 5 years |
| JWH-073 butanoic acid | Stable for at least 56 days | Stable for at least 168 days | Stable for up to 5 years |
| UR-144 pentanoic acid | Stable for at least 56 days | Stable for at least 168 days | Stable for up to 5 years |
| XLR-11 pentanoic acid | Stable for at least 56 days | Stable for at least 168 days | Stable for up to 5 years |
| AKB48 N-pentanoic acid | Stable for at least 56 days | Stable for at least 168 days | Stable for up to 5 years |
| 5F-PB-22 3-carboxyindole | Stable for up to 35 weeks | Stable for up to 35 weeks | Stable for up to 35 weeks |
| ADB-PINACA pentanoic acid | Unstable (significant degradation within 5 weeks) | Stable for at least 9 weeks | Stable for at least 168 days |
Note: The stability data is compiled from multiple studies. "Stable" is generally defined as the time point at which the mean concentration of the analyte remains at or above 80% of the initial concentration.
Table 2: Factors Influencing the Stability of Carboxylated Cannabinoid Metabolites
| Factor | Effect on Stability |
| Temperature | Lower temperatures significantly enhance stability. Freezing (-20°C or below) is the optimal condition for long-term storage. Room temperature storage can lead to significant degradation of some metabolites. |
| pH | Acidic conditions (pH 4.5) have been shown to decrease the stability of the natural cannabinoid metabolite THC-COOH in urine, leading to adsorptive loss. While specific data for a wide range of synthetic carboxylated metabolites is limited, a similar trend is expected. Neutral to slightly basic pH appears to be more favorable for stability. |
| Light Exposure | Data on the photodegradation of carboxylated synthetic cannabinoid metabolites is limited. However, studies on parent cannabinoids like THC and CBD have shown that exposure to UV light can lead to degradation. It is therefore recommended to store samples in amber vials or in the dark to minimize potential photodegradation. |
Experimental Protocols
The stability of synthetic cannabinoid metabolites is typically assessed through long-term storage experiments. The following is a generalized protocol based on methodologies cited in the scientific literature.
Protocol for Long-Term Stability Assessment of Carboxylated Synthetic Cannabinoid Metabolites in Urine
-
Sample Preparation:
-
Obtain drug-free human urine.
-
Spike the urine with a known concentration of the carboxylated synthetic cannabinoid metabolite(s) of interest and a corresponding deuterated internal standard.
-
Prepare multiple aliquots of the spiked urine in appropriate storage containers (e.g., amber polypropylene tubes).
-
-
Storage Conditions:
-
Divide the aliquots into different storage groups based on the conditions to be tested (e.g., room temperature (22°C), refrigerated (4°C), and frozen (-20°C or -80°C)).
-
For light exposure studies, one set of samples is stored in clear containers exposed to a controlled light source, while a control set is stored in amber containers in the dark.
-
For pH studies, the pH of the urine aliquots is adjusted to different levels (e.g., 4, 7, 9) before storage.
-
-
Sample Analysis:
-
At specified time points (e.g., day 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Prepare the samples for analysis, which typically involves enzymatic hydrolysis to cleave any glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes.
-
Analyze the extracted samples using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the concentration of the metabolite in each sample.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Determine the stability of the metabolite based on predefined criteria (e.g., concentration remaining ≥80% of the initial concentration).
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the stability analysis and pharmacology of carboxylated synthetic cannabinoid metabolites.
Caption: Experimental workflow for assessing the stability of carboxylated synthetic cannabinoid metabolites.
Caption: Inactivity of carboxylated metabolites at cannabinoid receptors.
Conclusion
The stability of carboxylated synthetic cannabinoid metabolites is highly dependent on storage temperature, with freezing being the optimal condition for long-term preservation. While the influence of pH and light requires further investigation for a broader range of metabolites, current evidence suggests that neutral to basic pH and protection from light are advisable.
Crucially, unlike their parent compounds and hydroxylated metabolites, carboxylated metabolites are generally considered to be pharmacologically inactive at cannabinoid receptors CB1 and CB2. This lack of activity is a key differentiator and is important for understanding the overall toxicological and pharmacological profile of synthetic cannabinoids.
This guide provides a foundational understanding of the stability and activity of these important biomarkers. Researchers are encouraged to consult the primary literature for more detailed information and to validate stability under their specific laboratory conditions.
A Guide to the Use of Certified Reference Materials for the Validation of PB-22 Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of PB-22 metabolites, emphasizing the crucial role of certified reference materials (CRMs). The information presented is supported by experimental data from various studies to aid researchers in selecting and implementing robust analytical methods.
Introduction to PB-22 and its Metabolites
PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been detected in herbal incense blends. Due to its extensive metabolism in the human body, the parent compound is often found at very low concentrations or is absent in biological samples like urine. Therefore, the detection of its metabolites is essential for confirming PB-22 intake. The primary metabolic pathway for PB-22 is ester hydrolysis, followed by oxidation.[1][2] Key metabolites targeted for analysis include PB-22 N-pentanoic acid.
The Role of Certified Reference Materials (CRMs)
Certified reference materials are indispensable tools in analytical chemistry, providing a benchmark for accuracy and traceability of measurements. For the analysis of PB-22 metabolites, CRMs are used to:
-
Calibrate analytical instruments: Ensuring the accuracy of quantitative measurements.
-
Validate analytical methods: Demonstrating that a method is fit for its intended purpose.
-
Ensure inter-laboratory comparability: Allowing for the harmonization of results across different laboratories.
Comparison of Analytical Method Validation Parameters
The validation of analytical methods for the quantification of PB-22 and its metabolites is critical for ensuring the reliability of results in clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose. The following table summarizes the validation parameters from various studies that have utilized CRMs for the analysis of synthetic cannabinoids, including PB-22 and its analogs.
| Analyte(s) | Method | Linearity (R²) | LOD (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| 5F-PB-22 | LC-MS/MS | >0.99 | 0.1 | 0.5 | 96.5 - 101.2 | Intra-day: 2.2 - 4.5, Inter-day: 1.6 - 5.6 | [3] |
| Synthetic Cannabinoids and Metabolites (including 5F-PB-22 3-carboxyindole) | UHPLC-QTOF-MS | >0.99 | 0.1 - 12 (confirmation limit) | Not specified | Fulfilled set criteria | Fulfilled set criteria | [4] |
| BB-22 and BB-22 3-carboxyindole | LC-QTRAP-MS/MS | 0.990 - 0.999 | Urine: 0.003 (BB-22), 0.03 (metabolite) | Not specified | 82.6 - 124 | < 28.3 | [5] |
| Synthetic Cannabinoids and Metabolites | LC-MS/MS | >0.990 | Urine: 0.225 | Urine: 3.375 | Not specified | Not specified | [1] |
| 11 Synthetic Cannabinoids | LC-MS/MS | Not specified | Not specified | Not specified | 80 - 120 (recovery) | Not specified | [6] |
Note: The data presented are for methods analyzing various synthetic cannabinoids and their metabolites, as specific comparative data for different PB-22 metabolite CRMs were not available in the reviewed literature. The performance of a method is dependent on the specific analyte, matrix, and instrumentation.
Experimental Protocol: Validation of an LC-MS/MS Method for PB-22 Metabolite Quantification
The following is a generalized, detailed protocol for the validation of an LC-MS/MS method for the quantification of a PB-22 metabolite (e.g., PB-22 N-pentanoic acid) in a biological matrix such as urine, based on common practices described in the literature.
1. Preparation of Standards and Quality Control Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of the PB-22 metabolite CRM in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the desired calibration range.
-
Calibration Standards: Prepare calibration standards by spiking blank urine with the working standard solutions to achieve a final concentration range (e.g., 0.1 to 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank urine with the working standard solutions. These should be prepared from a separate weighing of the CRM if possible.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample (calibrator, QC, or unknown), add an internal standard (a stable isotope-labeled analog of the analyte is preferred).
-
Add a buffer to adjust the pH as required.
-
Add 3 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard for quantification and confirmation.
4. Method Validation Parameters
-
Selectivity: Analyze at least six different blank urine samples to ensure no endogenous interferences are present at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate over at least three separate days. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using a weighted linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the LOD as the concentration with a signal-to-noise ratio of at least 3. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal concentration and a coefficient of variation (CV) of ≤20%).
-
Accuracy and Precision: Analyze the QC samples (n=5) at low, medium, and high concentrations on three different days. Accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the intra- and inter-day precision (CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution at the same concentration.
-
Extraction Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in urine under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.
Visualizing the Workflow and Metabolism
To better understand the experimental process and the metabolic fate of PB-22, the following diagrams have been generated.
Caption: Workflow for the validation of an analytical method for PB-22 metabolites.
Caption: Simplified metabolic pathway of PB-22.
Conclusion
The validation of analytical methods for the detection and quantification of PB-22 metabolites is essential for clinical and forensic applications. The use of certified reference materials is a cornerstone of this process, ensuring the accuracy, reliability, and comparability of results. While this guide provides a framework for method validation and an overview of expected performance based on existing literature, it is crucial for each laboratory to perform its own comprehensive validation to demonstrate fitness for purpose. The lack of direct comparative data between different CRM providers highlights an area for future research that would be beneficial to the scientific community.
References
- 1. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Maze of Synthetic Cannabinoid Detection: A Guide to Proficiency Testing
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a formidable challenge to laboratories tasked with their detection. As new analogs emerge with increasing frequency, ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) programs play a crucial role in this endeavor, providing an external quality assessment of a laboratory's performance. This guide offers a comparative overview of the methodologies employed for the detection of synthetic cannabinoid metabolites, supported by experimental data, to aid researchers in selecting and implementing robust testing strategies.
The Analytical Gauntlet: Methods for Detecting Synthetic Cannabinoid Metabolites
The detection of synthetic cannabinoid metabolites in biological matrices, primarily urine, relies on a multi-tiered approach, typically involving an initial screening followed by a more specific and sensitive confirmation. The two primary analytical techniques employed are immunoassays for screening and mass spectrometry-based methods for confirmation.
Immunoassays: The First Line of Defense
Immunoassays are a common initial screening tool due to their high throughput and relatively low cost. These tests utilize antibodies to detect the presence of specific drug classes. However, the vast structural diversity of synthetic cannabinoids poses a significant challenge to the effectiveness of immunoassays. The antibodies in these kits are often designed to recognize specific parent compounds or their metabolites, such as those of JWH-018 or UR-144. As new generations of synthetic cannabinoids with different core structures are introduced, the cross-reactivity of these assays can be limited, leading to false-negative results. Studies have shown that the sensitivity and diagnostic accuracy of some immunoassays for currently prevalent synthetic cannabinoids can be low. Therefore, it is strongly recommended that all presumptive positive results from immunoassays be confirmed by a more specific method, and negative results should be interpreted with caution, especially if there is other evidence of synthetic cannabinoid use.
Mass Spectrometry: The Gold Standard for Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the definitive methods for the confirmation and quantification of synthetic cannabinoid metabolites. These techniques offer high sensitivity and specificity, allowing for the identification of individual metabolites even at low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the targeted analysis of synthetic cannabinoid metabolites in urine.[1][2] It offers excellent sensitivity and the ability to analyze a large number of metabolites in a single run.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of these compounds. However, it often requires derivatization of the metabolites to increase their volatility for gas chromatographic separation.
Performance Characteristics of Analytical Methods
The performance of these analytical methods is crucial for accurate detection. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical performance characteristics for LC-MS/MS and GC-MS methods based on single-laboratory validation studies. It is important to note that performance may vary between laboratories and with different sample matrices.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for the Detection of Synthetic Cannabinoid Metabolites in Urine
| Analyte/Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| JWH-018 N-pentanoic acid | 0.1 - 1 | 0.25 - 1 | -7.2 to 7.2 | 1.4 - 12.1 |
| JWH-073 N-butanoic acid | 0.1 - 1 | 0.25 - 1 | -7.2 to 7.2 | 1.4 - 12.1 |
| UR-144 N-pentanoic acid | 0.1 - 1 | 0.25 - 1 | -7.2 to 7.2 | 1.4 - 12.1 |
| 5F-PB-22 3-carboxyindole | 0.1 - 1 | 0.25 - 1 | -7.2 to 7.2 | 1.4 - 12.1 |
Data synthesized from multiple sources detailing single-laboratory validation studies.[2]
Table 2: Typical Performance Characteristics of GC-MS Methods for the Detection of Synthetic Cannabinoids
| Analyte | Limit of Detection (LOD) (µg/mL) |
| AB-FUBINACA | 0.15 - 17.89 |
| AB-CHMINACA | 0.15 - 17.89 |
| XLR-11 | 0.15 - 17.89 |
Data from a study on the identification and quantification of parent synthetic cannabinoids in seized materials.[3]
Experimental Protocols: A Closer Look at the Methodology
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results in the analysis of synthetic cannabinoid metabolites. Below are generalized protocols for the common analytical techniques.
Immunoassay Screening Protocol
-
Sample Collection: A urine sample is collected in a clean, dry container.
-
Test Device Preparation: The immunoassay test device (e.g., a dip card or cassette) is removed from its sealed pouch.
-
Sample Application: The absorbent tip of the test device is immersed in the urine sample for a specified time.
-
Incubation: The test device is placed on a flat, non-absorbent surface.
-
Result Interpretation: After a designated time, the results are read based on the appearance of colored lines in the test and control regions of the device. A positive result is typically indicated by the absence of a line in the test region.
LC-MS/MS Confirmatory Protocol
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to cleave glucuronide conjugates and release the parent metabolites.[1][4]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate and concentrate the metabolites from the urine matrix.[4][5]
-
-
Chromatographic Separation:
-
A C18 or similar reversed-phase column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid, is employed.[4]
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite.[3]
-
GC-MS Confirmatory Protocol
-
Sample Preparation:
-
Similar to LC-MS/MS, this involves enzymatic hydrolysis and extraction.
-
Derivatization: The extracted metabolites are often derivatized (e.g., with a silylating agent) to increase their volatility and improve their chromatographic properties.
-
-
Gas Chromatographic Separation:
-
A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
A temperature program is used to separate the derivatized metabolites.
-
-
Mass Spectrometric Detection:
-
Electron ionization (EI) is the most common ionization technique.
-
The mass spectrometer is operated in full-scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Understanding the Biological Action: Signaling and Metabolic Pathways
A comprehensive understanding of the biological effects and metabolic fate of synthetic cannabinoids is crucial for interpreting analytical results and for the development of new detection methods.
Synthetic Cannabinoid Receptor Signaling
Synthetic cannabinoids exert their effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2.[6] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of these compounds.[6] The binding of a synthetic cannabinoid to the CB1 receptor initiates a signaling cascade that ultimately leads to the modulation of neurotransmitter release.[7][8]
Metabolic Pathways of Common Synthetic Cannabinoids
Once ingested, synthetic cannabinoids undergo extensive metabolism, primarily in the liver, before being excreted in the urine. The parent compound is often present at very low or undetectable concentrations in urine, making the detection of its metabolites essential for confirming use. The metabolic pathways typically involve oxidation (hydroxylation, carboxylation) and glucuronidation.
The following diagrams illustrate the primary metabolic pathways for two widely abused synthetic cannabinoids, JWH-018 and UR-144.
Conclusion
The detection of synthetic cannabinoid metabolites is a complex and evolving challenge that requires a combination of robust analytical methodologies and a thorough understanding of their pharmacology and metabolism. While immunoassays can serve as a useful initial screen, their limitations in detecting new analogs necessitate confirmation by more specific techniques like LC-MS/MS or GC-MS. Proficiency testing is an indispensable tool for laboratories to ensure the quality and accuracy of their results in this challenging area of toxicology. As the landscape of synthetic cannabinoids continues to shift, ongoing participation in PT programs and the continuous development and validation of analytical methods will be essential for researchers, scientists, and drug development professionals to stay ahead of this public health threat.
References
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparing the analytical performance of different methods for PB-22 metabolite quantification
A Guide to the Analytical Performance of Methods for Quantifying PB-22 Metabolites
Introduction
The synthetic cannabinoid PB-22 (QUPIC) is a potent agonist of the cannabinoid receptors and has been identified in numerous forensic cases. Due to its rapid and extensive metabolism, the parent compound is often undetectable in biological samples, making the quantification of its metabolites crucial for confirming exposure. The primary metabolic pathways for PB-22 involve ester hydrolysis followed by oxidation, leading to the formation of key metabolites such as PB-22 N-5-hydroxypentyl and PB-22 pentanoic acid. This guide provides a comparative overview of the analytical performance of common methods used for the quantification of these metabolites, aimed at researchers, scientists, and drug development professionals.
Key PB-22 Metabolites for Quantification
The primary metabolites of PB-22 targeted for analytical detection are formed through hydrolysis of the ester linkage and subsequent oxidation of the pentyl side chain. The two most significant metabolites for monitoring PB-22 intake are:
-
PB-22 N-5-hydroxypentyl: Formed by hydroxylation of the terminal carbon of the N-pentyl chain.
-
PB-22 pentanoic acid (PB-22 carboxylic acid): Formed by further oxidation of the hydroxypentyl metabolite.
These metabolites are often present in higher concentrations and for a longer duration in biological matrices, such as urine and blood, compared to the parent compound.[1][2]
Comparison of Analytical Methods
The quantification of PB-22 metabolites is predominantly achieved using chromatographic techniques coupled with mass spectrometry, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays like ELISA are typically employed for initial screening purposes.
Table 1: Comparison of Analytical Performance for PB-22 Metabolite Quantification
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 3–30 pg/mL (for related BB-22 metabolites in urine)[1][3] | ~2.5-5 ng/mL (for various synthetic cannabinoids in serum)[4] | ~5-20 µg/L (screening assay for JWH-018 related compounds)[5] |
| Limit of Quantification (LOQ) | ~5-10 ng/mL (for various synthetic cannabinoids in serum)[4] | Not specified for PB-22 metabolites; generally higher than LC-MS/MS | Not typically used for quantification |
| Accuracy (% Recovery) | 82.6–124% (for related BB-22 metabolites)[3] | 63.1-107.4% (for various synthetic cannabinoids)[4] | Not applicable (qualitative/semi-quantitative) |
| Precision (%RSD) | <28.3% (for related BB-22 metabolites)[3] | <10.7% (for various synthetic cannabinoids)[4] | Intra-assay: ≤8.2%; Inter-assay: <14.0% (for JWH-018 related compounds)[5] |
| Specificity | High | High | Moderate to low (cross-reactivity with other cannabinoids)[6] |
| Typical Matrix | Urine, Blood, Oral Fluid | Blood, Urine | Urine |
Note: Data for closely related synthetic cannabinoid metabolites have been used as a proxy where specific data for PB-22 metabolites are not available.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of synthetic cannabinoid metabolites due to its high sensitivity and selectivity.
Sample Preparation (Urine):
-
A urine sample is subjected to enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.
-
The hydrolyzed sample is then extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] A common LLE method involves using a mixture of hexane and ethyl acetate at a basic pH.[1]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[7]
Instrumental Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically used with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a modifier like formic acid, is employed to separate the metabolites.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each metabolite and an internal standard are monitored.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of synthetic cannabinoids, though it often requires derivatization for polar metabolites.
Sample Preparation (Blood/Serum):
-
Blood or serum samples are often pre-treated to precipitate proteins.
-
Solid-phase dispersive extraction (SPDE) or liquid-liquid extraction can be used for sample clean-up and concentration.[4]
-
For metabolites containing carboxylic acid or hydroxyl groups, a derivatization step (e.g., silylation) is typically required to increase their volatility and thermal stability for GC analysis.
Instrumental Analysis:
-
Chromatography: A capillary column with a non-polar stationary phase is used for separation. The oven temperature is programmed to ramp up to elute the analytes of interest.
-
Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay used for preliminary screening of urine samples for the presence of synthetic cannabinoids.
Assay Principle:
-
The assay is based on the principle of competitive binding. Drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, and the enzyme conjugate converts it into a colored product.
-
The intensity of the color is inversely proportional to the concentration of the drug in the sample.
Limitations: ELISA kits for synthetic cannabinoids are often designed to detect a class of compounds and can exhibit significant cross-reactivity with various metabolites from different parent cannabinoids.[6] Therefore, positive ELISA results must be confirmed by a more specific method like LC-MS/MS or GC-MS.
Signaling Pathways and Workflows
Caption: Workflow for PB-22 metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ELISA and LC-MS/MS for the Detection of PB-22 Metabolites
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids like PB-22 presents a significant challenge for toxicological screening and forensic analysis. Detecting their metabolites in biological matrices is crucial for confirming exposure. This guide provides a comprehensive cross-validation of two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection of PB-22 metabolites.
At a Glance: ELISA vs. LC-MS/MS
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody recognition | Physicochemical separation and mass-to-charge ratio detection |
| Primary Use | High-throughput screening | Confirmation and quantification |
| Specificity | Can exhibit cross-reactivity with structurally similar compounds. | High, based on molecular mass and fragmentation patterns. |
| Sensitivity | Generally in the low ng/mL range. | High, often in the pg/mL to low ng/mL range. |
| Throughput | High, suitable for large batches of samples. | Lower, sample-by-sample analysis. |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard laboratory equipment (plate reader). | Specialized, high-cost instrumentation. |
| Data Interpretation | Simpler, often colorimetric readout. | Requires expertise for data analysis and interpretation. |
Quantitative Performance Comparison
The following tables summarize the performance characteristics of both methods. It is important to note that direct cross-validation studies for PB-22 metabolites are limited. The ELISA data presented here is based on kits targeting metabolites of other synthetic cannabinoids with known cross-reactivity, while the LC-MS/MS data is specific to PB-22 and its metabolites.
Table 1: ELISA Performance Characteristics for Synthetic Cannabinoid Metabolite Screening
| Parameter | Performance | Citation |
| Target Analyte | JWH-018 N-(5-hydroxypentyl) metabolite | [1] |
| Linear Range | 1–500 µg/L | [1] |
| Cut-off Concentrations | 5 and 10 µg/L | [1] |
| Sensitivity (at 5µg/L cutoff) | 83.7% | [1] |
| Specificity (at 5µg/L cutoff) | 99.4% | [1] |
| Intra-plate Imprecision | ≤8.2% | [1] |
| Inter-plate Imprecision | <14.0% | [1] |
| Cross-reactivity | Moderate to high with 19 of 73 tested synthetic cannabinoids. | [1] |
Table 2: LC-MS/MS Performance Characteristics for PB-22 Metabolite Quantification
| Parameter | Performance | Citation |
| Target Analytes | 5F-PB-22 and its metabolites | [2] |
| Limit of Detection (LOD) | 0.01–0.12 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.03–0.36 ng/mL | [2] |
| Linearity | Excellent, with r² > 0.99 | [2] |
| Intra-day Precision (%CV) | < 20% | [2] |
| Inter-day Precision (%CV) | < 20% | [2] |
| Extraction Recovery | 77.4–97.3% | [2] |
| Matrix Effect | 63.3–83.6% | [2] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both ELISA and LC-MS/MS analysis of PB-22 metabolites in urine samples.
Experimental Protocols
ELISA Screening Protocol (General)
This protocol is a generalized procedure based on commercially available synthetic cannabinoid ELISA kits.
-
Sample Preparation:
-
If necessary, perform enzymatic hydrolysis on urine samples to cleave glucuronide conjugates. A common method involves using β-glucuronidase from E. coli.
-
Dilute the urine samples with the provided assay buffer.
-
-
Assay Procedure:
-
Add calibrators, controls, and diluted samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated drug (e.g., JWH-018 N-(5-hydroxypentyl)-HRP) to each well.
-
Incubate the plate, typically for 60 minutes at room temperature. During this step, the free antibody sites will bind either the drug in the sample or the enzyme-conjugated drug in a competitive manner.
-
Wash the plate multiple times with a wash buffer to remove any unbound materials.
-
Add a substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Compare the absorbance of the samples to the absorbance of the cut-off calibrator to determine if the sample is positive or negative.
-
LC-MS/MS Confirmatory Protocol
This protocol is based on a validated method for the determination of synthetic cannabinoids and their metabolites in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample into an LC system equipped with a C18 or similar reversed-phase column.
-
Perform a gradient elution using a mobile phase typically consisting of water with a small amount of formic acid and acetonitrile or methanol with formic acid.
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the target analytes and internal standards.
-
Generate a calibration curve using the response ratios of the calibrators.
-
Quantify the concentration of PB-22 metabolites in the samples by interpolating their response ratios from the calibration curve.
-
Confirm the identity of the analytes by ensuring that the retention times and the ratio of the two MRM transitions are within acceptable limits of those of a known reference standard.
-
Discussion and Conclusion
ELISA serves as a valuable and cost-effective tool for the high-throughput screening of a large number of samples for potential exposure to synthetic cannabinoids. Its primary advantage lies in its ability to rapidly identify negative samples, thereby reducing the number of samples that require more rigorous and expensive confirmatory testing. However, the potential for cross-reactivity with other structurally related compounds means that a positive ELISA result should be considered presumptive.[1]
LC-MS/MS, on the other hand, provides the high specificity and sensitivity required for the unambiguous identification and accurate quantification of PB-22 and its metabolites.[2] The use of MRM with at least two transitions for each analyte, combined with chromatographic separation, ensures a high degree of confidence in the results. While the initial instrument cost and the per-sample analysis time are higher than for ELISA, the detailed and reliable data obtained from LC-MS/MS are essential for confirmatory purposes in clinical and forensic settings.
References
Structural comparison of PB-22 metabolites from different biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural comparison of the metabolites of the synthetic cannabinoid PB-22 (1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid) identified in various biological matrices. Understanding the metabolic fate of PB-22 is crucial for toxicological assessments, clinical diagnostics, and forensic investigations. This document summarizes quantitative data from multiple studies, details the experimental protocols used for their identification and quantification, and provides visual representations of the metabolic pathways and analytical workflows.
Quantitative Distribution of PB-22 and its Metabolites
The detection and concentration of PB-22 and its metabolites can vary significantly depending on the biological matrix analyzed. Urine, blood (serum), and oral fluid are common matrices for monitoring drug exposure. The following table summarizes the quantitative findings from published research.
| Metabolite/Parent Compound | Biological Matrix | Concentration Range | Analytical Method | Reference |
| PB-22 | Urine | Detected (qualitative) | LC-MS/MS | [1][2][3] |
| PB-22 | Serum | 149 - 6680 pg/mL | LC-QTRAP-MS/MS | [4] |
| 5F-PB-22 | Urine | 5.1 - 470 pg/mL | LC-QTRAP-MS/MS | [5] |
| 5-hydroxypentyl-PB-22 | Urine | 29.9 - 131 pg/mL | LC-QTRAP-MS/MS | [5] |
| PB-22 pentanoic acid | Urine | 12.0 - 2090 pg/mL | LC-QTRAP-MS/MS | [5] |
| PB-22 3-carboxyindole | Serum | 0.755 - 38.0 ng/mL | LC-QTRAP-MS/MS | [4] |
| PB-22 3-carboxyindole | Urine | 0.131 - 21.4 ng/mL | LC-QTRAP-MS/MS | [4] |
| 5F-PB-22 3-carboxyindole | Urine | 3.39 - 880 ng/mL | LC-QTRAP-MS/MS | [5] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions, analytical methods, and individual differences in metabolism.
Metabolic Pathways of PB-22
The metabolism of PB-22 is extensive, with the primary pathway being ester hydrolysis, followed by oxidation and glucuronidation.[6][7] The metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The major metabolites identified include PB-22 pentanoic acid and various hydroxylated derivatives.[5][6][7]
Caption: Proposed metabolic pathway of PB-22.
Experimental Protocols
Accurate identification and quantification of PB-22 metabolites require robust analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose.[1][4]
Sample Preparation
Urine: A common procedure for urine sample preparation is supported liquid extraction (SLE).[1]
-
Spike a urine sample (e.g., 0.8 mL) with an internal standard.
-
Add a 1M acetic acid solution (e.g., 200 μL).
-
Vortex the sample for approximately 10 seconds.
-
Load the sample onto an SLE+ cartridge.
-
Allow the sample to equilibrate for 15 minutes.
-
Elute the analytes with an organic solvent (e.g., 2 x 3 mL of ethyl acetate).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
Serum:
-
Take an aliquot of the serum sample (e.g., 100 μL).
-
Add two stainless steel beads and 300 μL of 0.1 M acetate buffer (pH 5).[5]
-
Add 40 mg of CH3COONa and 160 mg of MgSO4, vortex for 90 seconds, and centrifuge.[4]
-
Transfer the upper organic layer (e.g., 1-chlorobutane) to a new tube.
-
Repeat the extraction of the aqueous layer.
-
Combine the organic layers and evaporate to near dryness.
-
Reconstitute the residue in methanol for analysis.[4]
Oral Fluid:
-
Collect oral fluid using a collection device (e.g., Quantisal).
-
Spike a portion of the oral fluid-buffer mixture (e.g., 0.8 mL) with an internal standard.
-
Add a 1M acetic acid solution (e.g., 200 μL).
-
Vortex the sample.
-
Perform supported liquid extraction as described for urine.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of PB-22 and its metabolites.[1]
-
Mass Spectrometry Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTRAP, Orbitrap) is used for detection and quantification.[4][7]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Data Acquisition: Selected reaction monitoring (SRM) is used for quantification on triple quadrupole instruments, while full scan and product ion scans are used for identification on high-resolution instruments.[4][7]
Experimental Workflow
The general workflow for the analysis of PB-22 metabolites in biological samples involves several key steps from sample collection to data analysis.
Caption: Generalized experimental workflow.
Conclusion
The analysis of PB-22 and its metabolites is essential for understanding its pharmacological and toxicological effects. While urine remains a common matrix for detecting a wide range of metabolites, blood or serum can provide information on recent use and impairment. Oral fluid is a less invasive alternative, though detection of synthetic cannabinoids can be challenging.[1][2][3] The choice of biological matrix and analytical methodology should be guided by the specific objectives of the research or investigation. Further studies are needed to establish a more comprehensive quantitative comparison of PB-22 metabolites across different biological fluids.
References
- 1. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PB-22 N-pentanoic acid metabolite
This document provides immediate and essential safety, handling, and disposal protocols for PB-22 N-pentanoic acid metabolite, a potential metabolite of the synthetic cannabinoid PB-22. As the physiological and toxicological properties of this compound are not fully characterized, a high degree of caution is warranted. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This product is intended for forensic and research purposes only and is not for human or veterinary use.[1][2] The information provided is based on available data for the parent compound, PB-22, and related synthetic cannabinoids.
Quantitative Data Summary
Due to the limited research on this compound, specific quantitative toxicity data is unavailable. However, data from related synthetic cannabinoids can provide an indication of their high potency and potential for toxicity.
| Compound | Measurement | Concentration | Sample Type | Reference |
| 5F-PB-22 | Postmortem | 1.1 ng/mL | Femoral Blood | [3] |
| 5F-PB-22 | Postmortem | 1.5 ng/mL | Superior Vena Cava Blood | [3] |
| 5F-PB-22 | Postmortem | 1.5 ng/mL | Iliac Blood | [3] |
| Various Synthetic Cannabinoids | Fatal Defects | 1.4 to 105 ng/mL | Plasmatic | [4] |
Experimental Protocol: Handling as an Analytical Reference Standard
The primary application of this compound is as an analytical reference standard. The following is a general protocol for its handling in a laboratory setting.
Objective: To prepare a stock solution of this compound for use in analytical instrumentation (e.g., LC-MS/MS).
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., DMF, DMSO, Ethanol)[1]
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (see below)
Procedure:
-
Preparation: Don all required personal protective equipment before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of the solid this compound on an analytical balance within a chemical fume hood.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add the appropriate solvent (e.g., DMF, DMSO, or Ethanol) to the flask.[1]
-
Mixing: Cap the flask and vortex until the solid is completely dissolved.
-
Dilution: If necessary, perform serial dilutions to achieve the desired final concentration for your analytical standards.
-
Storage: Store the stock solution and any subsequent dilutions in clearly labeled, sealed containers at the recommended temperature (-20°C).
-
Decontamination: All surfaces and equipment that have come into contact with the compound must be decontaminated.
-
Disposal: Dispose of all waste materials according to the disposal plan outlined below.
Safety and Handling
Given that the toxicological properties of this compound are largely unknown, stringent safety measures must be implemented.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A lab coat must be worn at all times.
-
Respiratory Protection: Handling of the solid compound or solutions should be performed in a chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator may be required.
Engineering Controls:
-
Chemical Fume Hood: All work with the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated.
Hygiene Practices:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is crucial for safety and compliance.
Operational Workflow:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and empty vials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Signaling Pathway (Hypothesized):
As a metabolite of a synthetic cannabinoid, this compound's parent compound, PB-22, is known to be an agonist of the cannabinoid receptors CB1 and CB2.[5] The metabolite's activity at these receptors is not well-characterized, but it is part of the overall pharmacological effect of the parent compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
